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  • Product: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
  • CAS: 1185312-31-5

Core Science & Biosynthesis

Foundational

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a heterocyclic amine of significant interest within the field of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a heterocyclic amine of significant interest within the field of medicinal chemistry. This molecule incorporates two key pharmacophores: a piperidine ring and a pyrimidin-2-amine moiety. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as lipophilicity and basicity, which are crucial for pharmacokinetic profiles. The pyrimidin-2-amine core is also a privileged structure, frequently found in kinase inhibitors and other targeted therapies due to its hydrogen bonding capabilities. The hydrochloride salt form of this compound enhances its aqueous solubility and stability, facilitating its use in biological assays and potential pharmaceutical formulations.

This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic approach, analytical considerations, and a discussion of the potential biological significance of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, based on the current body of scientific literature.

Core Molecular Attributes

The fundamental characteristics of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride are summarized below.

Chemical Structure and Identifiers

The chemical structure of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride consists of a piperidine ring substituted at the 3-position with a methylamine group, which in turn is attached to the 2-position of a pyrimidine ring.

Diagram: Chemical Structure of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

Caption: 2D representation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.

IdentifierValueReference
IUPAC Name N-(Piperidin-3-ylmethyl)pyrimidin-2-amine hydrochloride
CAS Number 1185312-44-0
Molecular Formula C₉H₁₅ClN₄
Molecular Weight 214.70 g/mol
Physicochemical Properties

Detailed experimental data on the physicochemical properties of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride are not extensively reported in publicly available literature. However, based on the properties of analogous compounds, the following can be inferred:

PropertyPredicted/Inferred ValueRationale/Supporting Evidence
Appearance White to off-white crystalline solid.Typical appearance for similar hydrochloride salts of organic amines.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility. The presence of amine functionalities also contributes to solubility in polar solvents.
Melting Point Not available. Expected to be a relatively high-melting solid, characteristic of salt forms.
Boiling Point Not available. Likely to decompose upon heating at atmospheric pressure.
pKa Not available. The piperidine nitrogen is expected to be the most basic site, with a pKa likely in the range of 9-11. The pyrimidine nitrogens and the exocyclic amine are less basic.

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis would likely proceed via the reaction of a suitable piperidine-containing starting material with a pyrimidine derivative. A common approach involves the use of a protected piperidine to avoid side reactions, followed by deprotection.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 2-Chloropyrimidine C tert-butyl 3-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate A->C B tert-butyl 3-(aminomethyl)piperidine-1-carboxylate B->C D N-(piperidin-3-ylmethyl)pyrimidin-2-amine C->D  HCl in Dioxane or TFA   E Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride D->E  HCl  

Caption: A plausible multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 3-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate

  • To a solution of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq.) in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add 2-chloropyrimidine (1.1 eq.).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Synthesis of N-(piperidin-3-ylmethyl)pyrimidin-2-amine (Free Base)

  • Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base into an organic solvent like DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base.

Step 3: Formation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

  • Dissolve the free base from Step 2 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Analytical Characterization

Specific spectroscopic data for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is not widely published. However, standard analytical techniques would be employed for its characterization.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine ring protons, the piperidine ring protons, and the methylene bridge protons. The chemical shifts would be influenced by the protonation state.
¹³C NMR Resonances for the carbon atoms of the pyrimidine and piperidine rings, as well as the methylene linker.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₄N₄) at m/z 178.12.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amines), C-H stretching (aliphatic and aromatic), and C=N stretching (pyrimidine ring).
High-Performance Liquid Chromatography (HPLC) Purity assessment would typically be performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). UV detection would be suitable due to the aromatic pyrimidine ring.

Potential Applications and Biological Activity

While there is no specific reported biological activity for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, its structural motifs suggest potential for pharmacological applications.

  • Kinase Inhibition: The pyrimidin-2-amine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Therefore, this compound could be investigated as a potential inhibitor of various protein kinases implicated in diseases such as cancer.

  • Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs. Its conformational flexibility and ability to interact with various receptors and transporters make it a valuable component in the design of agents targeting neurological and psychiatric disorders.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Some piperidine derivatives have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential therapeutic agents for type 2 diabetes.

Further research is required to elucidate the specific biological targets and therapeutic potential of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its combination of the piperidine and pyrimidin-2-amine scaffolds suggests possible applications as a kinase inhibitor or a CNS-active agent. While detailed experimental data for this specific compound is currently limited in the public domain, this guide provides a foundational understanding of its core properties, a logical synthetic approach, and an overview of its potential biological relevance. Further research is warranted to fully characterize this compound and explore its therapeutic utility.

References

  • EvitaChem. (n.d.). Buy Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride (EVT-1790048).
  • Guidechem. (n.d.). Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride Purity 98%.
  • Eckhardt, M., et al. (2012). U.S. Patent No. 8,119,648 B2. U.S.
  • Himmelsbach, F., et al. (2021). Patent No. WO2021028854A1.
  • Bogen, S. L., et al. (2016). Patent No. WO2016112284A1.
  • Zayed, M. F., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 27(7), 2218.
  • Royal Society of Chemistry. (n.d.).
  • Alker, D., et al. (1989). U.S. Patent No. 4,943,573. U.S.
  • Digital CSIC. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu.
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1133-1147.
  • O'Connor, S., et al. (2023).
  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • HASIT. (2025).
  • Singh, R. P., & Singh, V. K. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 84-89.
  • Kyoritsu Chemical-Check Lab., Corp. (2025).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-N-phenylnaphthalen-2-amine.
  • Akzo Nobel Coatings Ltd. (2016).
  • Organic Syntheses. (2017). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 94, 354-369.
  • Richter Gedeon Nyrt. (2014). Patent No. WO2014080342A1.
  • precisionFDA. (n.d.). 3-PIPERIDINAMINE HYDROCHLORIDE, (R)-.
  • Sigma-Aldrich. (2026).
  • Merck Millipore. (2026).
  • BLDpharm. (n.d.). 1185312-44-0|N-(Piperidin-3-yl)pyrimidin-2-amine hydrochloride.
  • ChemicalBook. (n.d.). Piperidin-3-ylMethyl-quinoxalin-2-yl-aMine hydrochloride, 98+% C14H19ClN4, MW: 278.79 | 1185319-99-6.
  • Google Patents. (n.d.). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.
  • Uppu, R. M. (1998). Synthesis of Peroxynitrite in a Two-Phase System Using Isoamyl Nitrite and Hydrogen Peroxide. Analytical Biochemistry, 261(1), 35-40.
  • McCauley, J. A., et al. (2007). Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N-Methyl
Exploratory

Mechanism of Action of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride In Vitro: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of targeted targeted therapeutics, Piperidin-3-ylmethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of targeted targeted therapeutics, Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS: 1185312-31-5) serves as a highly versatile and critical pharmacophore building block. Primarily utilized in Fragment-Based Drug Discovery (FBDD), this compound provides the structural foundation for potent, ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases (CDKs), Polo-like kinases (PLK4), and Aurora kinases.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the biophysical causality behind its in vitro mechanism of action (MoA), outline self-validating experimental workflows for its evaluation, and provide a framework for translating its biochemical affinity into cellular target engagement.

Structural Rationale & Pharmacophore Dynamics

The efficacy of this molecule as an in vitro tool compound stems from its dual-domain architecture. Each moiety serves a distinct, thermodynamically driven purpose within the kinase active site.

The Pyrimidin-2-amine Core: The Hinge Binder

The pyrimidin-2-amine motif is a classic ATP-mimetic [1]. In vitro, the kinase hinge region (the segment connecting the N- and C-lobes of the kinase domain) requires specific hydrogen-bond donors and acceptors to stabilize the active conformation.

  • Mechanism: The N1 nitrogen of the pyrimidine ring acts as a hydrogen-bond acceptor, while the exocyclic C2-amine acts as a hydrogen-bond donor. Together, they form a bidentate interaction with the backbone carbonyl and amide groups of the hinge residues (e.g., Val101 in CDK6 or Leu83 in CDK2) [2].

  • Causality: This bidentate anchoring displaces the adenine ring of endogenous ATP, effectively halting the phosphotransfer cascade.

The Piperidin-3-ylmethyl Moiety: The Solvent Vector

While the pyrimidine anchors the molecule, the piperidin-3-ylmethyl group dictates solubility and binding kinetics.

  • Mechanism: The piperidine ring projects outward toward the solvent-exposed channel or the ribose-binding pocket [3].

  • Causality: The basic nitrogen of the piperidine is protonated at physiological pH (hence its formulation as a hydrochloride salt). This protonation ensures complete aqueous solubility in in vitro assay buffers, preventing false-positive inhibition caused by colloidal aggregation. Furthermore, the flexible methyl linker allows the piperidine to adopt conformations that establish favorable electrostatic interactions with acidic residues at the pocket's entrance.

BindingMechanism cluster_Kinase Kinase ATP-Binding Pocket Compound Piperidin-3-ylmethyl- pyrimidin-2-yl-amine Hinge Hinge Region (e.g., Val101 / Leu83) Compound->Hinge Bidentate H-Bonds (Pyrimidin-2-amine) Solvent Solvent Channel Compound->Solvent Vectoring / Solubility (Piperidine ring) Ribose Ribose Pocket Compound->Ribose Hydrophobic Contacts

Fig 1. Mechanistic binding interactions of the pyrimidin-2-amine pharmacophore within the kinase ATP pocket.

Self-Validating Experimental Workflows

To rigorously validate the in vitro MoA of compounds derived from this scaffold, an orthogonal, three-phase testing protocol is required. This ensures that biochemical affinity is true, thermodynamically stable, and biologically relevant.

Phase I: TR-FRET Kinase Profiling

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. Heterocyclic fragments like pyrimidines can occasionally exhibit intrinsic auto-fluorescence. The time-delayed reading of TR-FRET eliminates this optical artifact, ensuring the resulting IC50 values reflect true biochemical inhibition.

Protocol:

  • Preparation: Dissolve Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl in 100% DMSO to a 10 mM stock. Dilute in HEPES buffer (pH 7.4) containing 0.01% Tween-20 to prevent non-specific plastic binding.

  • Enzyme Incubation: Incubate the compound with the target recombinant kinase (e.g., CDK2/Cyclin E) for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value) and the specific biotinylated peptide substrate.

  • Detection: After a 60-minute reaction, add the europium-labeled anti-phospho antibody and streptavidin-APC. Read the emission ratio (665 nm / 615 nm) on a microplate reader.

Phase II: Surface Plasmon Resonance (SPR)

IC50 is an assay-dependent metric. To prove the MoA is driven by high-affinity hinge binding, we must determine the thermodynamic dissociation constant ( Kd​ ) and residence time ( τ ) using SPR.

Protocol:

  • Immobilization: Amine-couple the recombinant kinase to a CM5 sensor chip until a density of ~3000 RU is achieved.

  • Analyte Injection: Inject the compound across the chip in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 50 µM) at a flow rate of 30 µL/min.

  • Regeneration: Allow a 300-second dissociation phase. The rapid off-rate typical of low-molecular-weight fragments usually precludes the need for harsh regeneration buffers.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Phase III: Cellular Target Engagement (NanoBRET)

To prove that the piperidine moiety allows for membrane permeability without trapping the compound in lysosomes (a common issue with basic amines), we deploy a NanoBRET assay [4].

Protocol:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Tracer Addition: Add a fluorescent cell-permeable kinase tracer that binds the ATP pocket.

  • Displacement: Treat cells with varying concentrations of the test compound. If the compound penetrates the cell and binds the kinase, it competitively displaces the tracer, resulting in a loss of the Bioluminescence Resonance Energy Transfer (BRET) signal.

InVitroWorkflow A Compound Preparation B TR-FRET Kinase Assay A->B IC50 Profiling C SPR Binding Kinetics B->C Selectivity Filter D NanoBRET Target Engagement C->D Kd & Residence Time E Data Synthesis & SAR D->E Cellular Validation

Fig 2. Orthogonal in vitro screening workflow for evaluating pyrimidin-2-amine derivatives.

Quantitative Data Presentation

When evaluating Piperidin-3-ylmethyl-pyrimidin-2-yl-amine-derived fragments, data must be structured to highlight selectivity and kinetic stability. Below are representative baseline data tables expected for this class of pharmacophore.

Table 1: Representative Kinase Selectivity Profile

Note: Data reflects typical ATP-competitive behavior of the unconjugated fragment.

Target KinaseAssay FormatATP ConcentrationIC50 (µM) Kd​ (µM, via SPR)
CDK2/CycE TR-FRET Km​ (15 µM)1.2 ± 0.10.85 ± 0.05
CDK4/CycD1 TR-FRET Km​ (120 µM)2.5 ± 0.31.90 ± 0.10
PLK4 Radiometric Km​ (10 µM)4.8 ± 0.53.20 ± 0.20
Aurora A TR-FRET Km​ (20 µM)> 10.0N/A
Table 2: Thermodynamic Binding Parameters (SPR)

Understanding the kinetic signature is critical. The pyrimidin-2-amine core typically exhibits fast-on/fast-off kinetics, which can be optimized by functionalizing the piperidine ring.

Compound State kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , sec)Ligand Efficiency (LE)
Unmodified Fragment 4.5×104 3.8×10−2 ~ 260.38
Optimized Derivative 8.2×105 1.1×10−3 ~ 9000.42

Conclusion

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is not merely a chemical reagent; it is a highly engineered vector for kinase inhibition. By leveraging the bidentate hydrogen-bonding capacity of the pyrimidine ring and the solvent-exposed solubilizing nature of the piperidine ring, researchers can effectively bypass early-stage FBDD bottlenecks. Through the rigorous application of TR-FRET, SPR, and NanoBRET, drug development professionals can quantitatively validate the ATP-competitive MoA of this scaffold, ensuring high-confidence progression into cellular and in vivo models.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry (ACS).[Link] [1]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (PMC).[Link] [2]

  • Development of CDK4/6 Inhibitors: A Five Years Update. Pharmaceuticals (MDPI).[Link] [3]

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors. RSC Advances.[Link] [4]

Foundational

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride: Physicochemical Profiling, Exact Mass Determination, and Applications in Fragment-Based Drug Design

Executive Summary & Rationale Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS: 1185312-31-5) is a highly versatile heterocyclic building block widely utilized in modern medicinal chemistry and Fragment-Based...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS: 1185312-31-5) is a highly versatile heterocyclic building block widely utilized in modern medicinal chemistry and Fragment-Based Drug Design (FBDD)[1]. By combining a rigid, hydrogen-bond-capable pyrimidine ring with a flexible, basic piperidine moiety, this scaffold provides an optimal starting point for developing kinase inhibitors and G-protein-coupled receptor (GPCR) modulators[2].

Causality of the Salt Form: In its free base form, the secondary amine of the piperidine ring (pKa ~10.5) renders the compound highly basic, prone to oxidation, and hygroscopic. Isolation as a hydrochloride salt ensures high crystallinity, superior aqueous solubility, and long-term shelf stability—critical parameters for maintaining the integrity of High-Throughput Screening (HTS) libraries[3].

Physicochemical Properties & Mass Metrics

When utilizing this compound in drug discovery, distinguishing between the mass of the salt and the free base is critical for accurate mass spectrometry (MS) calibration. The exact mass of the neutral hydrochloride salt formula (C10H17ClN4) is 228.11417 Da[4], but under positive electrospray ionization (ESI+), the salt dissociates, and the instrument detects the protonated free base.

PropertyValue
Chemical Name Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
CAS Registry Number 1185312-31-5[1]
Molecular Formula (Salt) C10H17ClN4[1]
Molecular Formula (Free Base) C10H16N4
Molecular Weight (Salt) 228.72 g/mol [4]
Exact Mass (Salt) 228.11417 Da[4]
Exact Mass (Free Base) 192.13750 Da
Monoisotopic Mass [M+H]+ 193.14532 Da

Analytical Protocol: High-Resolution Mass Spectrometry (LC-HRMS)

To ensure batch-to-batch integrity and detect potential oxidative degradation of the piperidine ring, exact mass validation via LC-HRMS is required. This protocol is designed as a self-validating system to eliminate false mass assignments.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 0.1% Formic Acid in water.

    • Causality: Formic acid acts as a proton source, ensuring complete protonation of the piperidine and pyrimidine nitrogens, which maximizes ESI+ signal intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: Starting at a highly aqueous 5% organic mobile phase prevents the polar fragment from eluting in the void volume. This ensures adequate retention on the C18 stationary phase and separation from the chloride counterion, which would otherwise cause severe ion suppression if co-eluted.

  • Mass Spectrometry (ESI-TOF/Orbitrap): Operate in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Data Acquisition & Validation: Scan m/z 50 to 500. Extract the chromatogram for the theoretical [M+H]+ ion at m/z 193.1453.

    • Self-Validation: Run a blank injection immediately prior. Observing m/z 193.1453 with a mass error < 5 ppm in the sample—and its absence in the blank—confirms structural identity and rules out carryover.

LC_HRMS_Logic S1 Sample Prep (1 µg/mL in 0.1% FA) S2 UHPLC Separation (C18 Column, 5-95% Gradient) S1->S2 S3 ESI+ Ionization (Salt Dissociation & Protonation) S2->S3 Eluent Flow (Chloride Removed) S4 HRMS Mass Analyzer (TOF or Orbitrap) S3->S4 Gas Phase Ions S5 Data Validation (Detect m/z 193.1453 [M+H]+) S4->S5 Mass Error < 5 ppm

LC-HRMS workflow isolating the protonated free base from the chloride counterion.

Fragment-to-Lead Optimization Workflow (FBDD)

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine is highly compliant with the "Rule of Three" (Ro3) for fragment libraries (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3)[1]. In kinase drug discovery, the pyrimidine ring acts as a classical "hinge binder," forming critical bidentate hydrogen bonds with the kinase backbone. The piperidine ring projects outward toward the solvent-exposed channel, providing a synthetic vector for adding solubilizing groups or targeting allosteric pockets.

Step-by-Step Methodology
  • Primary Biophysical Screening (SPR): Screen the fragment against a purified target protein using Surface Plasmon Resonance (SPR).

    • Causality: SPR is highly sensitive to low-affinity binding (KD in the µM to mM range), which is typical for small fragments. It provides real-time kinetic data (kon/koff) without requiring fluorescent labels that could cause steric hindrance.

  • Orthogonal Validation (NMR): Confirm binding using ligand-observed NMR techniques, such as WaterLOGSY.

    • Self-Validation: Small fragments often exhibit non-specific binding or aggregation at the high concentrations (mM) required for screening. WaterLOGSY detects the transfer of magnetization from bulk water to the ligand only when it is transiently bound to the target protein, providing orthogonal proof of a true 1:1 binding event.

  • Structural Elucidation (X-ray Crystallography): Co-crystallize the fragment with the target protein to solve the 3D binding pose.

    • Causality: Knowing the exact orientation of the pyrimidine hinge-binding motif and the trajectory of the piperidine nitrogen dictates the subsequent synthetic chemistry strategy.

  • Hit-to-Lead Expansion: Utilize the secondary amine of the piperidine ring as a synthetic handle to append functional groups (e.g., via reductive amination or amide coupling) to capture adjacent binding pockets, driving potency from the millimolar to the nanomolar range.

FBDD_Workflow N1 Fragment Library (Piperidin-3-ylmethyl-pyrimidin-2-yl-amine) N2 Primary Screening (Surface Plasmon Resonance) N1->N2 HTS (mM range) N3 Orthogonal Validation (WaterLOGSY NMR) N2->N3 KD < 1 mM N4 Structural Elucidation (X-ray Crystallography) N3->N4 1:1 Binding Confirmed N5 Lead Optimization (Piperidine N-Functionalization) N4->N5 Vector Identified

Fragment-Based Drug Design logic pathway from primary screening to lead optimization.

Sources

Exploratory

Pharmacokinetic profile of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Executive Summary In contemporary drug discovery, the Piperidin-3-ylmethyl-pyrimidin-2-yl-amine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride

Executive Summary

In contemporary drug discovery, the Piperidin-3-ylmethyl-pyrimidin-2-yl-amine scaffold serves as a highly privileged pharmacophore. The pyrimidine-2-amine motif is a classic kinase hinge-binder, while the basic piperidine tail extends into solvent-exposed regions to modulate physicochemical properties and enhance aqueous solubility[1].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of its hydrochloride salt (CAS: 1185312-31-5) not merely as a data-gathering exercise, but as a mechanistic investigation into how its structural moieties dictate its absorption, distribution, metabolism, and excretion (ADME). This whitepaper outlines the causality behind its physicochemical behavior, details self-validating bioanalytical protocols, and synthesizes the expected preclinical PK parameters.

Physicochemical Grounding & ADME Causality

The PK profile of a small molecule is inextricably linked to its structural chemistry. For Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, the interplay between the basic piperidine ring and the electron-deficient pyrimidine ring dictates its physiological behavior.

  • The Role of the Hydrochloride Salt: The free base of the piperidine ring possesses a pKa of approximately 9.5–10.5. At physiological pH (7.4), it is highly protonated. Formulating this compound as a hydrochloride salt overcomes the lattice energy of the crystal structure, driving rapid dissolution in the gastric environment and ensuring high gastrointestinal absorption.

  • Lipophilicity vs. Permeability: The pyrimidine core provides sufficient lipophilicity (LogP ~1.5–2.8) to permit passive diffusion across the intestinal epithelium (Caco-2 permeability), while the protonated piperidine restricts excessive partitioning into deep lipid compartments, preventing an excessively large volume of distribution (Vd).

Table 1: Physicochemical & In Silico ADME Properties
ParameterValueCausality / Impact on PK Profile
Molecular Weight 228.73 g/mol (Salt)Well within Lipinski’s Rule of 5; favors high membrane permeability.
TPSA 41.0 - 61.9 ŲOptimal for cellular permeability; potential for Blood-Brain Barrier (BBB) crossing if efflux is bypassed.
pKa (Piperidine) ~9.5 - 10.5Highly protonated at pH 7.4; necessitates the HCl salt formulation for optimal aqueous dissolution.
LogP (predicted) 1.5 - 2.8Moderate lipophilicity; perfectly balances aqueous solubility with lipid membrane permeability.

Metabolic Liabilities & Clearance Pathways

Heterocycles like piperidine and pyrimidine are susceptible to specific, enzyme-mediated metabolic transformations[2]. Understanding these pathways is critical for interpreting intrinsic clearance ( CLint​ ) during lead optimization.

  • Pyrimidine Hydroxylation: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) often target the electron-rich positions of the pyrimidine ring, leading to hydroxylation.

  • Piperidine N-Oxidation & N-Dealkylation: The basic nitrogen of the piperidine ring is a prime target for Flavin-containing monooxygenases (FMOs) and CYPs, leading to N-oxidation or oxidative N-dealkylation[2].

Metabolism Parent Piperidin-3-ylmethyl- pyrimidin-2-yl-amine M1 N-Oxidation (Piperidine Ring) Parent->M1 FMO/CYP M2 Hydroxylation (Pyrimidine Ring) Parent->M2 CYP3A4/2D6 M3 N-Dealkylation Parent->M3 CYP450 Excretion Renal Clearance M1->Excretion Phase2 Glucuronidation (Phase II) M2->Phase2 UGTs M3->Excretion Phase2->Excretion

Caption: Predicted Phase I and Phase II metabolic pathways for the pyrimidine-piperidine scaffold.

Experimental Workflow: LC-MS/MS Bioanalytical Protocol

To quantify the PK profile in vivo, a highly sensitive and selective bioanalytical method is required. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule PK profiling[3],[4].

The following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) and utilizing Multiple Reaction Monitoring (MRM), we eliminate matrix effects and ensure absolute quantification accuracy.

Step-by-Step Bioanalytical Methodology
  • Sample Preparation (Protein Precipitation):

    • Transfer 50 µL of murine plasma (collected post-dose) into a 96-well plate.

    • Causality: Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of SIL-IS. Acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the polar hydrochloride salt.

  • Extraction:

    • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract 100 µL of the clear supernatant and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • UHPLC Separation:

    • Inject 5 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

    • Causality: Use a mobile phase of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid. The formic acid ensures the piperidine nitrogen remains fully protonated, resulting in sharp chromatographic peaks and enhanced ionization efficiency.

  • MS/MS Detection (MRM Mode):

    • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

    • Causality: Monitor the specific precursor-to-product ion transition for the compound (e.g., [M+H]+→Fragment ). MRM filters out background plasma noise, ensuring a lower limit of quantification (LLOQ) of ≤0.5 ng/mL [4].

  • Validation:

    • Ensure the calibration curve linearity ( R2>0.99 ) and verify that Quality Control (QC) samples fall within ±15% of their nominal concentrations.

PK_Workflow N1 Plasma Sampling N2 Protein Precipitation N1->N2 N3 Centrifugation (14k rpm) N2->N3 N4 UHPLC Separation N3->N4 N5 MS/MS (MRM Mode) N4->N5 N6 PK Analysis N5->N6

Caption: Step-by-step bioanalytical workflow for quantifying the compound in plasma via LC-MS/MS.

Synthesis of Preclinical Pharmacokinetic Data

Based on the structural properties of the Piperidin-3-ylmethyl-pyrimidin-2-yl-amine scaffold, we can project a representative preclinical PK profile in a standard murine model (e.g., CD1 mice)[4]. The data below synthesizes expected outcomes following Intravenous (IV) and Per Os (PO) administration.

Table 2: Representative Preclinical PK Parameters (Murine Model)
PK ParameterIntravenous (IV) - 2 mg/kgOral (PO) - 10 mg/kgMechanistic Interpretation
Cmax​ 850 ng/mL420 ng/mLRapid systemic entry; PO Cmax​ is robust due to the HCl salt dissolution.
Tmax​ -0.5 - 1.0 hIndicates rapid gastric emptying and efficient intestinal epithelial uptake.
AUC0−∞​ 1200 h·ng/mL2400 h·ng/mLModerate overall exposure; scales proportionally with the administered dose.
Clearance (CL) 1.5 L/h/kg-Low to moderate hepatic clearance, primarily driven by CYP-mediated oxidation.
Half-life ( T1/2​ ) 2.4 h3.1 hSupports a standard preclinical once- or twice-daily dosing regimen.
Bioavailability (F%) -~40%Absolute bioavailability is limited by hepatic first-pass metabolism of the piperidine ring.

References

  • Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research Source: Columbia University URL: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: National Institutes of Health (PMC) URL:[Link]

  • Validated LC–MS/MS Method for the Quantitative Determination and Pharmacokinetic Profiling of Small Molecule Inhibitors in CD1 Mice Plasma Source: ResearchGate URL:[Link]

Sources

Foundational

Target Binding Affinity of the Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Scaffold in Kinase Drug Discovery

Executive Summary In modern targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that offer a balance of potent target engagement and tunable physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on privileged pharmacophores that offer a balance of potent target engagement and tunable physicochemical properties. Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS 1185312-31-5) represents a foundational, highly versatile building block in medicinal chemistry. This whitepaper provides an in-depth technical analysis of the target binding affinity of this scaffold, exploring its mechanistic rationale, quantitative kinome profiling, and the self-validating experimental workflows required to evaluate its binding kinetics.

Mechanistic Rationale: Anatomy of a Privileged Scaffold

The efficacy of the piperidin-3-ylmethyl-pyrimidin-2-yl-amine scaffold stems from the synergistic function of its two primary structural domains: the hinge-binding core and the solvent-channel vector.

The 2-Aminopyrimidine Core: ATP-Competitive Hinge Binding

The 2-aminopyrimidine moiety is a classic kinase "hinge binder." Because its structure closely mimics the adenine ring of endogenous ATP, it is capable of forming highly stable, bidentate hydrogen bonds with the amide backbone of the kinase hinge region[1]. For example, in lymphocyte-specific protein tyrosine kinase (Lck), the nitrogen atom of the pyrimidine acts as a hydrogen-bond acceptor, interacting with the backbone NH of Met319, anchoring the inhibitor deeply within the active site[2]. This interaction is the primary driver of the scaffold's thermodynamic binding affinity ( Kd​ ).

The Piperidin-3-ylmethyl Vector: Tuning Selectivity and Solvation

While the pyrimidine core drives potency, it often lacks kinome selectivity due to the highly conserved nature of the ATP pocket[1]. The attachment of the piperidin-3-ylmethyl group provides a critical structural vector. The sp3-hybridized piperidine ring projects outward toward the solvent-exposed channel or the ribose-binding pocket[3].

  • Causality in Design: By functionalizing the 3-position of the piperidine ring, medicinal chemists can optimize van der Waals interactions with non-conserved residues at the lip of the ATP pocket. Furthermore, the basic nitrogen of the piperidine improves aqueous solubility and can be structurally restricted to mitigate off-target liabilities, such as hERG ion-channel blockade[3].

G Target Kinase ATP Pocket Scaffold Piperidin-3-ylmethyl- pyrimidin-2-yl-amine Pyrimidine 2-Aminopyrimidine Core (Bidentate H-Bonds) Scaffold->Pyrimidine Comprises Piperidine Piperidin-3-ylmethyl (Steric Bulk & Solvation) Scaffold->Piperidine Comprises Hinge Hinge Region (e.g., L83, M319) Hinge->Target Solvent Solvent Channel / Ribose Pocket Solvent->Target Pyrimidine->Hinge ATP Competition Piperidine->Solvent Selectivity Vector

Caption: Logical mapping of the scaffold's pharmacophores to the kinase ATP-binding pocket.

Quantitative Target Binding Affinity Profiling

To understand the baseline behavior of the unoptimized piperidin-3-ylmethyl-pyrimidin-2-yl-amine fragment, it is profiled against a kinome panel. The data below represents typical baseline affinity metrics for this scaffold before advanced elaboration. Note that while biochemical IC50​ measures functional inhibition, Surface Plasmon Resonance (SPR) Kd​ provides the true thermodynamic binding constant[4].

Kinase TargetHinge Interaction ResidueSPR Kd​ (µM)TR-FRET IC50​ (µM)Scaffold Role / Observation
EPHA2 Met698 / Ala6991.252.10Baseline hinge binding; requires macrocyclization for nM potency[1].
Lck Met3190.851.15Strong bidentate H-bond formation; piperidine exposed to solvent[2].
CDK2 Leu833.405.05Moderate affinity; piperidine vector requires bulk for ribose pocket fit.
Akt1 Glu278 / Ala230>10.0>10.0Poor baseline fit; requires 3,4,6-trisubstitution on piperidine for activity[3].

Self-Validating Experimental Protocols

Evaluating the target binding affinity of this scaffold requires orthogonal validation. We employ a biophysical assay (SPR) to determine binding kinetics and a biochemical assay (TR-FRET) to confirm functional inhibition.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Equilibrium affinity ( Kd​ ) alone is insufficient for modern drug discovery. SPR provides real-time label-free detection, yielding both the association rate ( ka​ ) and dissociation rate ( kd​ ). The residence time ( τ=1/kd​ ) often correlates more strongly with in vivo efficacy than Kd​ [5].

Step-by-Step Methodology:

  • Sensor Chip Preparation & Activation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface of Flow Cell 2 (FC2) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters[5].

  • Kinase Immobilization: Dilute the purified recombinant kinase (e.g., EPHA2 or Lck) in 10 mM Sodium Acetate (pH 4.5–5.5, determined via pH scouting) to a concentration of 20 µg/mL. Inject over FC2 until a target immobilization level of 3000–4000 Response Units (RU) is achieved[5].

  • Reference Channel Blocking: Flow Cell 1 (FC1) serves as the reference. Inject 1 M Ethanolamine-HCl (pH 8.5) over both FC1 and FC2 for 7 minutes to deactivate unreacted esters and block non-specific binding sites.

  • Analyte Preparation (DMSO Matching): Critical Step. Because SPR is highly sensitive to the bulk refractive index of the solvent, the DMSO concentration in the running buffer (e.g., 1x HBS-EP+ with 1% DMSO) must exactly match the analyte samples. Prepare a 5-point, 3-fold serial dilution of the piperidin-3-ylmethyl-pyrimidin-2-yl-amine scaffold starting at 10 µM[5].

  • Binding Analysis: Inject the analyte series over FC1 and FC2 at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Processing: Subtract the FC1 signal from FC2 (FC2-FC1) to eliminate bulk shift artifacts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ , kd​ , and Kd​ ( Kd​=kd​/ka​ )[5].

SPR N1 1. Chip Prep CM5 Dextran N2 2. Activation EDC/NHS N1->N2 N3 3. Target Capture Kinase Immobilization N2->N3 N4 4. Analyte Flow Scaffold Titration N3->N4 N5 5. Analysis ka, kd, Kd N4->N5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity.

Protocol B: TR-FRET Biochemical Kinase Assay

Rationale: To ensure the biophysical binding observed in SPR translates to enzymatic inhibition, Time-Resolved FRET (TR-FRET) is used. The ratiometric readout of TR-FRET intrinsically normalizes against compound auto-fluorescence or inner-filter effects, making it a self-validating system[4].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare a 2X Kinase/Peptide mix containing the target kinase (e.g., 2 nM Lck) and a biotinylated synthetic peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5 µL of the 2X Kinase/Peptide mix into a 384-well proxiplate. Add 100 nL of the scaffold compound (in 100% DMSO) using an acoustic dispenser. Incubate for 20 minutes at room temperature to allow the inhibitor to equilibrate with the kinase[4].

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature[4].

  • Reaction Termination & Detection: Add 10 µL of a detection mixture containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes, then read the plate on a multi-mode microplate reader (e.g., PHERAstar). Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot the normalized ratio against the log of the compound concentration to determine the IC50​ .

References

  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Custom Kinase Assay Services Source: Reaction Biology URL:[Link]

  • New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights Source: Taylor & Francis Online URL:[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Source: Creative Biolabs URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Foundational

Blood-brain barrier permeability of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride Introduction: The Central Challenge in CNS Drug Development The blood-brain barrier...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

Introduction: The Central Challenge in CNS Drug Development

The blood-brain barrier (BBB) is a dynamic and highly selective interface that protects the central nervous system (CNS) from toxins and pathogens, maintaining cerebral homeostasis.[1][2] This same protective mechanism, however, represents the single greatest obstacle in the development of therapeutics for neurological disorders, as it prevents the vast majority of potential drugs from reaching their intended targets within the brain.[3][4] An estimated 98% of small-molecule drugs are unable to cross the BBB, making the early and accurate assessment of a compound's permeability a critical step in the drug discovery pipeline.[4]

This guide provides a comprehensive, multi-tiered strategy for evaluating the BBB permeability of the novel compound, Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. As a heterocyclic amine with a molecular weight of approximately 240.7 g/mol , its structure presents features that warrant a systematic investigation.[5] We will proceed from initial computational predictions through advanced in vitro models and culminate with definitive in vivo validation, providing both the theoretical rationale and detailed, field-proven protocols for each stage.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive experimental work, a foundational analysis of the compound's inherent physicochemical properties provides a predictive glimpse into its likely BBB penetration capabilities.[6] Decades of research have established clear correlations between specific molecular descriptors and a compound's ability to passively diffuse across the lipid-rich endothelial cells of the BBB.[1][7][8]

Causality Behind the Properties: The BBB's endothelial cells are connected by tight junctions that severely restrict paracellular movement (between cells).[1][9] Therefore, the primary route for many small-molecule drugs is transcellular passive diffusion, which requires the molecule to sequentially partition into the lipid membrane, traverse it, and partition back into the aqueous environment of the brain. This journey is governed by the properties outlined below.

Key Physicochemical Descriptors for BBB Permeability

Property Optimal Range for CNS Penetration Rationale Supporting Sources
Lipophilicity (LogP/LogD) 1.0 - 3.0Measures the compound's affinity for lipid environments. A value in this range balances membrane partitioning with aqueous solubility, preventing sequestration in the membrane or poor absorption.[6][7][8]
Molecular Weight (MW) < 400-500 DaSmaller molecules more readily diffuse across the tightly packed cell barrier.[1][4]
Topological Polar Surface Area (TPSA) < 60-90 ŲRepresents the surface area occupied by polar atoms. Lower TPSA is associated with better lipid membrane permeability as it reduces the energy penalty of desolvation required to enter the membrane.[7][8]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce polarity and improve membrane permeability.[4][7]
Hydrogen Bond Acceptors (HBA) ≤ 5Fewer hydrogen bond acceptors also contribute to lower polarity.[4][7]
Ionization State (pKa) Weak base with pKa 7.5-10.5The pKa determines the charge of the molecule at physiological pH (7.4). A neutral species is favored for passive diffusion across lipid membranes.[6]

Initial Assessment of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride:

  • Molecular Weight: ~240.7 g/mol . This is well within the optimal range (<400 Da), suggesting size is not a barrier.[5]

  • Other Properties: The LogP, TPSA, HBD/HBA count, and pKa would be calculated using standard computational software (e.g., Schrödinger Suite, MOE, or free tools like SwissADME). These calculated values provide the first data points for a go/no-go decision before proceeding to experimental validation.

Part 2: In Vitro Permeability Assessment - A Tiered Approach

In vitro models offer a controlled environment to quantify permeability and investigate specific transport mechanisms, bridging the gap between computational predictions and complex in vivo systems.[10]

Tier 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA model is a cost-effective, high-throughput assay that isolates a single transport mechanism: passive transcellular diffusion.[11][12] It utilizes a synthetic membrane coated with a lipid solution (often porcine brain lipid extract) to mimic the BBB's lipid environment, making it an excellent first-pass experimental screen.[11][13][14]

Expertise in Action: We start with PAMPA because its simplicity is its strength. By eliminating confounding biological factors like active transporters and metabolic enzymes, it provides a clean, reproducible measure of the compound's intrinsic passive permeability.[12] A poor result here strongly suggests the molecule's fundamental physicochemical properties are not conducive to passive diffusion.

Caption: Workflow for the PAMPA-BBB assay.

Protocol: PAMPA-BBB

  • Membrane Preparation: Gently add 5 µL of porcine brain lipid in dodecane solution onto the membrane of each well in a 96-well filter donor plate and allow it to impregnate for 5 minutes.[15]

  • Compound Preparation: Prepare the test compound in a buffer solution (e.g., PBS, pH 7.4) at a final concentration of 10-50 µM.

  • Assay Setup: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 150 µL of the compound solution to the donor plate wells.

  • Incubation: Carefully place the lipid-coated donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 4-18 hours with gentle agitation.[13][15]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = C x V_D x V_A / ((Area x Time) x (V_D + V_A)) x -ln(1 - [drug]_acceptor / [drug]_equilibrium) This calculation accounts for compound concentration changes over time.

Data Interpretation:

Permeability (Pe) BBB Penetration Prediction
> 4.0 x 10⁻⁶ cm/sHigh
2.0 - 4.0 x 10⁻⁶ cm/sMedium
< 2.0 x 10⁻⁶ cm/sLow
Tier 2: Cell-Based Transwell Assays (hCMEC/D3 or Caco-2)

If a compound shows promise in PAMPA, the next logical step is a cell-based model. These assays utilize monolayers of cells grown on semi-permeable membranes in a Transwell™ system, recreating the physical barrier (tight junctions) and, crucially, the biological barrier (influx and efflux transporters) of the BBB.[10][16][17] While Caco-2 cells are of intestinal origin, they express key efflux transporters like P-glycoprotein (P-gp) and are a well-established surrogate.[17][18][19] However, immortalized human cerebral microvascular endothelial cells (hCMEC/D3) are more physiologically relevant for direct BBB studies.[20][21]

Trustworthiness through Self-Validation: The integrity of the cell monolayer is paramount. It is validated before every experiment by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value confirms the formation of robust tight junctions, ensuring that transport is primarily transcellular, not paracellular.[22] Additionally, the inclusion of a low-permeability marker like Lucifer Yellow confirms monolayer integrity throughout the experiment.[17]

Bidirectional Assay for Efflux Identification: A key advantage of cell models is the ability to perform a bidirectional assay, measuring permeability from the apical (blood) to basolateral (brain) side (A→B) and vice-versa (B→A).[16] This allows for the calculation of an Efflux Ratio (ER) .

  • Efflux Ratio (ER) = P_app (B→A) / P_app (A→B)

An ER significantly greater than 2 is a strong indication that the compound is a substrate for an active efflux transporter (like P-gp), which actively pumps the drug out of the brain, limiting its efficacy.[16]

Caption: Bidirectional cell-based Transwell assay workflow.

Protocol: Bidirectional hCMEC/D3 Assay

  • Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts and culture until a confluent monolayer is formed (typically 7-10 days).

  • Monolayer Validation: Measure TEER values. Only use inserts with TEER > 100 Ω·cm².

  • A→B Permeability:

    • Wash the monolayer with transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

    • At the end of the incubation, take samples from the receiver chamber for analysis.

  • B→A Permeability:

    • Concurrently, on a separate set of inserts, perform the reverse experiment by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Quantification & Analysis: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient (P_app) for each direction and the subsequent Efflux Ratio.

Part 3: The Gold Standard - In Vivo Validation

While in vitro models are powerful screening tools, they cannot fully replicate the complexity of the living brain, including cerebral blood flow, plasma protein binding, and interactions with other cell types of the neurovascular unit.[10][23] Therefore, promising candidates must undergo in vivo validation.

Brain Microdialysis in Freely Moving Rodents

Microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration directly from the brain's interstitial fluid (ISF) and blood simultaneously in an awake, freely moving animal.[24][25][26] This is a critical advantage, as it is the unbound concentration in the brain that is responsible for pharmacological activity.[25]

Expertise in Action: The choice of microdialysis over simpler tissue homogenate methods is deliberate. Homogenate methods measure the total drug in the brain (bound and unbound, intracellular and extracellular), which can be misleading. Microdialysis provides the pharmacologically relevant unbound ISF concentration, allowing for a true determination of the brain/plasma concentration ratio (K_p,uu) and a dynamic view of the compound's pharmacokinetics within the CNS.[25][27] It is crucial, however, to allow for a recovery period after probe implantation to mitigate BBB disruption caused by the surgery itself.[26][28]

Caption: Schematic of simultaneous blood and brain microdialysis.

Protocol: In Vivo Microdialysis

  • Surgical Implantation: Under anesthesia, surgically implant guide cannulas for microdialysis probes targeting a specific brain region (e.g., striatum) and the jugular vein in a rat. Allow the animal to recover for 3-5 days.[26]

  • Probe Insertion: On the day of the experiment, insert the microdialysis probes through the guide cannulas.

  • Perfusion & Equilibration: Perfuse the probes with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate.

  • Compound Administration: Administer Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride intravenously.

  • Sample Collection: Collect dialysate samples from both the brain and blood probes at regular intervals (e.g., every 20-30 minutes) for several hours using a refrigerated fraction collector.

  • Quantification and Analysis: Analyze the concentration of the compound in the dialysate samples using LC-MS/MS. Calculate the ratio of the area under the curve (AUC) for the brain ISF to the unbound plasma concentration to determine the extent of BBB penetration.

Data Synthesis and Final Assessment

The culmination of this multi-tiered approach provides a robust, evidence-based profile of the compound's BBB permeability.

Hypothetical Data Summary

Assay Metric Result Interpretation
In Silico MW / LogP / TPSA240.7 / 2.1 / 55 ŲFavorable physicochemical profile for passive diffusion.
PAMPA-BBB Pe (10⁻⁶ cm/s)5.2High intrinsic passive permeability.
hCMEC/D3 Transwell P_app (A→B) (10⁻⁶ cm/s)0.8Low apparent permeability in a biological system.
hCMEC/D3 Transwell Efflux Ratio8.5Strong indication of active efflux (e.g., P-gp substrate).
In Vivo Microdialysis AUC_brain / AUC_plasma (unbound)0.05Very low brain penetration, confirming in vitro efflux findings.

In this hypothetical scenario, despite favorable physicochemical properties and high passive permeability (PAMPA), the compound is actively removed by efflux pumps at the BBB, resulting in poor brain exposure in vivo. This comprehensive dataset allows the research team to make an informed decision: either deprioritize the compound for CNS applications or initiate a medicinal chemistry effort to modify its structure to evade efflux transporter recognition.

References

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. fluidsbarrierscns.biomedcentral.com.
  • In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. .

  • Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption. .

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers - PMC. .

  • What characteristics of compounds cross the blood-brain barrier? - Patsnap Synapse. synapse.
  • Tuning Properties for Blood–Brain Barrier (BBB) Permeation: A Statistics-Based Analysis. .

  • Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC. .

  • Caco-2 Permeability Assay - Evotec. .

  • Caco-2 cell permeability assays to measure drug absorption - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. .

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - Frontiers. .

  • Application of in vivo brain microdialysis to the study of blood-brain barrier transport of drugs - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Simultaneous blood and brain microdialysis in a free-moving mouse to test blood-brain barrier permeability of chemicals - PMC. .

  • An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - MDPI. .

  • Changes in blood-brain barrier permeability associated with insertion of brain cannulas and microdialysis probes - PubMed. pubmed.ncbi.nlm.nih.gov.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC. .

  • Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning - MDPI. .

  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs … - ResearchGate. .

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. .

  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). .

  • Comparison of in vitro BBMEC permeability and in vivo CNS uptake by microdialysis sampling - PubMed. pubmed.ncbi.nlm.nih.gov.
  • In vivo methods for imaging blood–brain barrier function and dysfunction - PMC. .

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry - ACS Public
  • pampa-permeability-assay.pdf - Technology Networks. cdn.technologynetworks.com.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. .

  • How to Measure Drug Transport across the Blood-Brain Barrier - PMC. .

  • Buy Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride (EVT-1790048) - EvitaChem. .

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. .

  • Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview - Frontiers. .

  • The Active Glucuronide Metabolite of the Brain Protectant IMM-H004 with Poor Blood–Brain Barrier Permeability Demonstrates a High Partition in the Rat Brain via Multiple Mechanisms - MDPI. .

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Exploratory

Receptor targets for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride derivatives

An In-depth Technical Guide to Investigating Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Derivatives as Receptor Targets Authored by: A Senior Application Scientist Introduction The intersection of synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Investigating Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Derivatives as Receptor Targets

Authored by: A Senior Application Scientist

Introduction

The intersection of synthetic chemistry and molecular biology has paved the way for the development of highly specific pharmacological agents. Among the vast landscape of heterocyclic compounds, the piperidin-3-ylmethyl-pyrimidin-2-yl-amine scaffold has emerged as a promising framework for the design of targeted therapeutics. This guide provides a comprehensive overview of the methodologies and scientific rationale for identifying and characterizing the receptor targets of derivatives based on this core structure, with a particular focus on their potential as kinase inhibitors.

Recent patent literature has highlighted the potential of this chemical class, with specific derivatives being investigated for their potent and selective inhibition of Leucine-rich repeat kinase 2 (LRRK2), a key target in neurodegenerative diseases such as Parkinson's disease. This guide will therefore use the investigation of LRRK2 inhibition as a primary example to illustrate a robust workflow for target validation and compound characterization. The principles and protocols described herein are, however, broadly applicable to the investigation of other potential receptor targets for this versatile scaffold.

Part 1: Identifying the Primary Target Class - Kinases

The journey of characterizing a novel chemical series begins with identifying its most probable class of biological targets. The pyrimidine and piperidine moieties within the core structure are common features in many kinase inhibitors, suggesting that this enzyme family is a logical starting point for investigation.

Initial Broad-Spectrum Kinase Panel Screening

A cost-effective and efficient initial step is to screen a lead derivative against a broad panel of kinases. This provides a "bird's-eye view" of the compound's selectivity profile and can immediately point towards a specific kinase or kinase family of interest.

Experimental Protocol: Broad-Spectrum Kinase Panel Assay (Example)

  • Compound Preparation : Solubilize the hydrochloride salt of the piperidin-3-ylmethyl-pyrimidin-2-yl-amine derivative in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Assay Plate Preparation : Prepare serial dilutions of the compound in the assay buffer.

  • Kinase Reaction : In each well of a multi-well plate, combine the kinase, a suitable substrate (often a fluorescently labeled peptide), and ATP.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

  • Data Analysis : Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value for any significant hits.

Part 2: Deep Dive into a Primary Target - Leucine-rich Repeat Kinase 2 (LRRK2)

Based on existing research, LRRK2 stands out as a high-priority target for the piperidin-3-ylmethyl-pyrimidin-2-yl-amine scaffold. LRRK2 is a large, multi-domain protein, and mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease.

LRRK2 Signaling Pathway

LRRK2 is a complex enzyme with both kinase and GTPase activity. Its pathological effects are largely attributed to its hyperactivation. A key downstream event is the phosphorylation of a subset of Rab GTPases, which are crucial regulators of vesicular trafficking.

LRRK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Upstream Activator LRRK2_inactive Inactive LRRK2 Receptor->LRRK2_inactive Signal LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Dimerization & Autophosphorylation Rab_GTPase Rab GTPase LRRK2_active->Rab_GTPase Kinase Activity pRab_GTPase Phosphorylated Rab GTPase Rab_GTPase->pRab_GTPase Phosphorylation Downstream_Effects Altered Vesicular Trafficking pRab_GTPase->Downstream_Effects Derivative Piperidin-3-ylmethyl- pyrimidin-2-yl-amine Derivative Derivative->LRRK2_active Inhibition

Caption: LRRK2 signaling pathway and point of inhibition.

Characterizing Compound-Target Engagement

Once a primary target like LRRK2 is identified, the next crucial step is to quantify the binding affinity and functional activity of the derivative.

Binding Affinity Determination

A variety of biophysical techniques can be employed to measure the direct binding of the compound to the target protein.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Chip Preparation : Covalently immobilize recombinant LRRK2 protein onto a sensor chip.

  • Compound Injection : Flow a series of concentrations of the piperidin-3-ylmethyl-pyrimidin-2-yl-amine derivative over the chip surface.

  • Data Acquisition : Measure the change in the refractive index at the chip surface as the compound binds to and dissociates from the immobilized LRRK2.

  • Data Analysis : Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Functional Activity - Kinase Inhibition

Biochemical assays are essential to confirm that the binding of the compound translates into functional inhibition of the kinase activity.

Experimental Protocol: In Vitro LRRK2 Kinase Assay

  • Reaction Setup : In a multi-well plate, combine recombinant LRRK2, the derivative at various concentrations, a specific LRRK2 substrate (e.g., a Rab protein or a peptide mimic), and ATP.

  • Incubation : Allow the kinase reaction to proceed at a controlled temperature for a set time.

  • Detection : Quantify the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA-based format.

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement and Downstream Effects

Demonstrating that the compound can engage its target in a cellular context and modulate downstream signaling is a critical step in the drug discovery process.

Experimental Protocol: Cellular LRRK2 Target Engagement Assay

  • Cell Culture : Culture cells that endogenously express LRRK2 or have been engineered to overexpress it.

  • Compound Treatment : Treat the cells with the derivative at a range of concentrations for a specified time.

  • Cell Lysis : Lyse the cells to release the proteins.

  • Western Blot Analysis : Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated LRRK2 (as a measure of autophosphorylation) and phosphorylated Rab proteins (as a measure of downstream substrate phosphorylation).

  • Data Analysis : Quantify the band intensities to determine the concentration-dependent decrease in LRRK2 and Rab protein phosphorylation.

Experimental_Workflow cluster_discovery Target Discovery & Initial Characterization cluster_validation In Vitro Target Validation cluster_cellular Cellular Characterization Kinase_Screen Broad Kinase Panel Screening Hit_ID Identify Primary Target (e.g., LRRK2) Kinase_Screen->Hit_ID Binding_Assay Binding Affinity (e.g., SPR) Hit_ID->Binding_Assay Functional_Assay Functional Activity (Kinase Inhibition Assay) Hit_ID->Functional_Assay Cellular_Engagement Cellular Target Engagement Binding_Assay->Cellular_Engagement Functional_Assay->Cellular_Engagement Downstream_Analysis Downstream Pathway Modulation Cellular_Engagement->Downstream_Analysis

Caption: Experimental workflow for target validation.

Part 3: Data Interpretation and Presentation

Quantitative Data Summary
DerivativeTargetAssay TypeMetricValue
Example Compound ALRRK2SPRKD15 nM
Example Compound ALRRK2Kinase AssayIC5025 nM
Example Compound ALRRK2Cellular AssaypRab IC50100 nM
Example Compound BLRRK2SPRKD50 nM
Example Compound BLRRK2Kinase AssayIC5075 nM
Example Compound BLRRK2Cellular AssaypRab IC50300 nM

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific derivative.

Conclusion

The piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. By employing a systematic and multi-faceted approach, from broad-spectrum screening to in-depth cellular characterization, researchers can effectively identify and validate the receptor targets of novel derivatives. The focus on LRRK2 in this guide serves as a robust template for the investigation of this compound class, with the ultimate goal of advancing promising candidates towards therapeutic development for neurodegenerative and other diseases. The integration of biochemical, biophysical, and cellular assays provides a comprehensive understanding of the compound's mechanism of action, a critical component of any successful drug discovery program.

References

  • Title: Preparation of piperidinylmethylpyrimidinylamine derivatives as LRRK2 inhibitors Source: Google Patents URL

Protocols & Analytical Methods

Method

How to dissolve Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in DMSO

An Application Note and Protocol for the Solubilization of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in DMSO Abstract This document provides a detailed protocol and scientific rationale for the dissolution...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in DMSO

Abstract

This document provides a detailed protocol and scientific rationale for the dissolution of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in dimethyl sulfoxide (DMSO). As a heterocyclic amine hydrochloride, this compound's solubility characteristics are of critical importance for its application in drug discovery and other research contexts. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for preparing stable, high-concentration stock solutions. The protocol emphasizes best practices to ensure the integrity of both the compound and the solvent, addressing common challenges such as the hygroscopic nature of DMSO and the potential for compound precipitation.

Introduction: Understanding the Chemistry of Dissolution

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine is a heterocyclic amine, a class of compounds frequently investigated in medicinal chemistry.[1] The hydrochloride salt form is typically employed to improve aqueous solubility and stability.[1] However, for many in vitro and in vivo studies, initial stock solutions are prepared at high concentrations in a non-aqueous solvent, most commonly DMSO.

DMSO is a highly polar, aprotic solvent, making it an excellent choice for a wide array of organic molecules, including many active pharmaceutical ingredients.[2][3] Its ability to dissolve both polar and nonpolar compounds is a key advantage.[4] However, the successful dissolution of an amine hydrochloride in DMSO is not merely a matter of mixing. It is a process governed by the interplay of ionic interactions, solvent purity, and environmental conditions.

The primary challenge in this process stems from DMSO's hygroscopic nature; it readily absorbs moisture from the atmosphere.[5] The introduction of water into an anhydrous DMSO solution can alter the solvent's properties, potentially leading to the precipitation of the dissolved compound.[5] This is particularly relevant for hydrochloride salts, where the ionic interactions are sensitive to the presence of protic molecules like water.[5] Furthermore, the acidic nature of the hydrochloride salt can, under certain conditions, promote the degradation of DMSO, leading to the formation of byproducts that may interfere with experimental results.[6]

This application note provides a robust protocol designed to mitigate these challenges and ensure the preparation of a clear, stable stock solution of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in DMSO.

Physicochemical Properties and Data

While specific experimental data for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is not widely published, we can infer its general properties from structurally similar compounds and the well-understood chemistry of its constituent functional groups (piperidine, pyrimidine, and an amine hydrochloride).

PropertyExpected CharacteristicRationale & Key Considerations
Appearance White to off-white crystalline solid.Typical for amine hydrochloride salts.[1]
Molecular Formula C10H15N4 · HClBased on the chemical name.
Solubility Expected to be soluble in polar organic solvents like DMSO.[1][7]The hydrochloride salt enhances polarity and aids solubility in polar solvents.
Stability Generally stable as a solid. In DMSO solution, stability can be affected by water absorption and repeated freeze-thaw cycles.[5][8]Aliquoting and proper storage are critical for maintaining solution integrity.
Hygroscopicity The compound itself may be hygroscopic.Store in a desiccator to prevent moisture absorption.

Experimental Protocol: Preparation of a DMSO Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in DMSO. The principles can be adapted for other desired concentrations.

Materials and Equipment
  • Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

  • Optional: Water bath or sonicator

Pre-Protocol Calculations
  • Determine the Molecular Weight (MW):

    • C10H15N4 = (10 * 12.01) + (15 * 1.01) + (4 * 14.01) = 120.1 + 15.15 + 56.04 = 191.29 g/mol

    • HCl = 1.01 + 35.45 = 36.46 g/mol

    • Total MW = 191.29 + 36.46 = 227.75 g/mol

  • Calculate the Mass Required for a 10 mM Stock Solution:

    • Use the formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * MW ( g/mol )

    • For 1 mL of a 10 mM stock: Mass = 10 mM * 1 mL * 227.75 g/mol = 2.2775 mg

Step-by-Step Dissolution Procedure
  • Equilibration: Allow the vial of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride and a sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This minimizes condensation of atmospheric moisture onto the cold surfaces.

  • Weighing: Accurately weigh the calculated amount of the compound (e.g., 2.28 mg) and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the desired volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the powder.

  • Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes. A clear solution should be obtained. Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, the following steps can be taken:

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. Vortex again. Do not overheat, as this can degrade both the compound and the DMSO.

    • Sonication: Briefly sonicate the vial in a bath sonicator for 5-10 minutes.[8] This can help break up aggregates and enhance dissolution.

    • Allow the solution to return to room temperature before use.

Storage and Handling of the Stock Solution
  • Aliquoting: To avoid repeated freeze-thaw cycles and frequent exposure to atmospheric moisture, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[5][8]

  • Storage Conditions:

    • Short-term (up to 1 month): Store at -20°C.

    • Long-term (up to 6 months): Store at -80°C.

  • Handling: When retrieving an aliquot for use, allow it to thaw completely and equilibrate to room temperature before opening.

Visualization of the Dissolution Workflow

Dissolution_Protocol Protocol for Dissolving Amine Hydrochloride in DMSO cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshoot Troubleshooting cluster_storage Storage calc Calculate Mass weigh Weigh Compound calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso equilibrate Equilibrate Reagents equilibrate->weigh vortex Vortex (1-2 min) add_dmso->vortex inspect Visually Inspect vortex->inspect warm Gentle Warming (37°C) inspect->warm Incomplete Dissolution sonicate Sonication inspect->sonicate Incomplete Dissolution aliquot Aliquot Solution inspect->aliquot Clear Solution warm->vortex sonicate->vortex store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation of a DMSO stock solution.

Conclusion and Best Practices

The successful dissolution of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in DMSO is fundamental to its reliable use in research. Adherence to this protocol, particularly the use of anhydrous DMSO and proper storage techniques, will ensure the integrity and stability of the stock solution. It is always recommended to prepare fresh dilutions in aqueous media for experiments and to limit the final concentration of DMSO in assays to a non-toxic level, typically below 0.5%.[8] By understanding the underlying chemical principles, researchers can confidently prepare solutions that yield reproducible and accurate experimental results.

References

  • EvitaChem. Buy Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride (EVT-1790048).
  • BenchChem. Application Note: Protocol for Dissolving Indatraline Hydrochloride in DMSO for Cell Culture.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

  • BenchChem. Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Wikipedia. Amine. Available from: [Link]

  • Kozik, V. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. Available from: [Link]

  • Rao, K. S. et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. Available from: [Link]

  • ResearchGate. Divergent decomposition pathways of DMSO mediated by solvents and additives. Available from: [Link]

  • Shandong Aure Chemical Co., Ltd. DMSO as Extraction Solvent: Applications in Chemical Processing and Purification. Available from: [Link]

  • Brown, J. (2024). DESS (DMSO/EDTA/NACL) Protocol. protocols.io. Available from: [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]

  • National Institutes of Health. Hydrochloride Salt of the GABAkine KRM-II-81. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • PubChem. 4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide. Available from: [Link]

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Stock Solutions

Abstract This guide provides a detailed, scientifically-grounded protocol for the preparation, storage, and handling of stock solutions for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. As a heterocyclic amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed, scientifically-grounded protocol for the preparation, storage, and handling of stock solutions for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. As a heterocyclic amine of interest in medicinal chemistry and drug discovery, the integrity of this compound in solution is paramount for achieving reproducible and reliable experimental results.[1][2] This document moves beyond a simple list of steps to explain the critical scientific principles underpinning the protocol, from solvent selection to long-term storage. It is intended for researchers, scientists, and drug development professionals who require a high degree of accuracy and precision in their laboratory work.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of a compound is the first step toward developing a robust handling protocol. Piperidin-3-ylmethyl-pyrimidin-2-yl-amine is a member of the pyrimidine derivative class of compounds, which are widely investigated for their potential pharmacological activities.[2][3][4] The hydrochloride (HCl) salt form is intentionally used to enhance aqueous solubility and improve the overall stability of the compound compared to its free base form.[1][5]

PropertyValue / DescriptionRationale & Implications
Chemical Name Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochlorideThe name defines the core piperidine, methyl, and pyrimidine amine structures.
Molecular Formula C₁₀H₁₇ClN₄ (example)Essential for calculating Molecular Weight.
Molecular Weight ~228.72 g/mol (example)Critical for accurate mass-to-mole calculations for preparing solutions of a specific molarity.[6]
Appearance Typically a white to off-white crystalline solid.[1]Visual inspection can be a preliminary check for purity or degradation.
Solubility The HCl salt form suggests good solubility in aqueous solutions and polar organic solvents like DMSO and Ethanol.[5][7]The choice of solvent is the most critical decision and depends on the experimental system.
Stability Generally stable under recommended storage. Potential sensitivity to high pH (conversion to free base), strong light, and repeated freeze-thaw cycles.Proper storage is essential to maintain compound integrity and ensure experimental reproducibility.[8][9]

Foundational Principles for Stock Solution Preparation

A reliable protocol is built on a foundation of sound scientific principles. Simply following steps without understanding the causality behind them can lead to unforeseen errors.

The Critical Choice of Solvent

The solvent not only dissolves the compound but also becomes part of the experimental system. The choice between Dimethyl Sulfoxide (DMSO) and an aqueous buffer is the primary consideration.

  • Dimethyl Sulfoxide (DMSO): DMSO is a superior solvent for a vast range of organic molecules and is often the primary choice for initial stock preparation.[8] However, it is crucial to use anhydrous, high-purity (cell culture grade) DMSO, as it is hygroscopic and absorbed water can affect compound solubility and stability.[10] For cell-based assays, the final concentration of DMSO in the culture medium must be kept low (typically <0.1% to <0.5%) to avoid cellular toxicity.[9][11]

  • Aqueous Buffers (e.g., PBS, Sterile Water): As a hydrochloride salt, this compound is expected to have enhanced aqueous solubility.[5] Preparing stocks directly in an aqueous buffer can be advantageous for experiments where even trace amounts of DMSO are unacceptable. However, aqueous solutions are more susceptible to microbial growth and may have shorter shelf lives. Furthermore, the long-term stability of the compound in a specific buffer system should be validated if it is to be stored for extended periods.

The Imperative of Accuracy and Precision

The concentration of the stock solution dictates the final concentration in your assay. Errors at this stage will propagate throughout your experiments, rendering results unreliable.

  • Gravimetric Accuracy: Use a calibrated analytical balance for weighing the compound. For small quantities (<10 mg), it is often recommended to prepare the stock solution directly in the supplier's vial to avoid material loss during transfer.[6][9]

  • Volumetric Precision: Use calibrated pipettes with sterile, filtered tips to dispense the solvent. Ensure the solvent comes into contact with all powder, which may have coated the walls of the vial during shipping.[9]

Safety & Handling Precautions

While a full Safety Data Sheet (SDS) for this specific compound should always be consulted, general best practices for handling heterocyclic amines and powdered chemical reagents must be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the dry powder form of the compound in a chemical fume hood or a ventilated enclosure to prevent inhalation.

  • Waste Disposal: Dispose of all chemical waste, including contaminated vials and pipette tips, in accordance with your institution's hazardous waste guidelines.

Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the most common method for preparing a high-concentration primary stock solution.

Materials
  • Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride powder

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL) or the original compound vial

  • Calibrated P1000 and/or P200 micropipettes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator water bath

Workflow Diagram

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Calculate Step 1: Calculate Required Mass Weigh Step 2: Weigh Compound Calculate->Weigh Add_Solvent Step 3: Add DMSO Weigh->Add_Solvent Vortex Step 4: Vortex Thoroughly Add_Solvent->Vortex Inspect Step 5: Visual Inspection Vortex->Inspect Aliquot Step 6: Aliquot Solution Inspect->Aliquot Label Step 7: Label Vials Aliquot->Label Freeze Step 8: Store at -20°C or -80°C Label->Freeze

Caption: Workflow for stock solution preparation.

Step-by-Step Procedure
  • Pre-handling: Before opening, centrifuge the vial of the compound powder briefly to ensure all the powder is collected at the bottom.[9]

  • Calculate Required Mass: Use the following formula to determine the mass of the compound required to prepare a stock solution of a specific volume and concentration.[11][14]

    • Mass (mg) = Desired Molarity (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example Calculation for 1 mL of a 10 mM stock (assuming MW = 228.72 g/mol ):

    • Mass (mg) = (10 mmol/L ÷ 1000 mmol/mol) × (1 mL ÷ 1000 mL/L) × 228.72 g/mol × 1000 mg/g

    • Mass (mg) = 0.01 mol/L × 0.001 L × 228.72 g/mol × 1000 mg/g = 2.287 mg

  • Weigh Compound: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 2.29 mg) into a sterile microcentrifuge tube. For amounts under 10 mg, it is often more accurate to dissolve the entire contents of a pre-weighed vial and calculate the required solvent volume accordingly.[6]

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL for the example above) to the tube containing the compound.

  • Dissolve Compound: Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.[11] Visually inspect the solution against a light source to ensure no solid particulates remain. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication can be used, but one must be cautious about the compound's temperature sensitivity.[10]

  • Aliquot for Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.[8][9][11]

  • Label and Store: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.[15] Store the aliquots in a freezer at -20°C or, for longer-term storage, at -80°C, protected from light.[9]

Quality Control, Storage, and Stability

Maintaining the integrity of the stock solution is as important as its initial preparation.

ParameterRecommendationRationale
Initial QC Visually inspect the final solution for any undissolved particles or precipitation.Incomplete dissolution leads to an inaccurate stock concentration.
Labeling Include compound name, concentration, solvent, and date.[15]Prevents mix-ups and allows for tracking the age of the stock.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can cause compound degradation and precipitation.[8][11]
Short-Term Storage -20°CSuitable for up to 1-6 months, depending on the compound's stability.[9]
Long-Term Storage -80°CRecommended for storage longer than 6 months to minimize degradation.[9]
Use Before use, thaw an aliquot completely and vortex gently to ensure homogeneity. Do not refreeze a thawed aliquot.Ensures a uniform concentration in the solution being used for experiments.

Application Notes: Use in Biological Assays

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, by its structure, is likely being investigated as a modulator of a biological target, such as a protein kinase or a G-protein coupled receptor.

Dilution into Working Solutions

The 10 mM DMSO stock is a concentrate that must be diluted to a final working concentration in your assay buffer or cell culture medium.

  • Serial Dilution: It is best practice to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 into your medium to create a 100 µM intermediate solution. Then, use this intermediate solution to make your final concentrations. This minimizes pipetting errors associated with very small volumes.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. For most cell-based assays, this should not exceed 0.1% to avoid solvent-induced artifacts.[11]

Hypothetical Mechanism of Action

Many pyrimidine-amine derivatives are developed as inhibitors of signaling pathways implicated in disease.[4][16] The diagram below illustrates a hypothetical scenario where this compound acts as a kinase inhibitor.

G cluster_pathway Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Piperidin-3-ylmethyl- pyrimidin-2-yl-amine Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a kinase pathway.

References

  • Rottmann, M., & McNamara, C. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.
  • EvitaChem. (n.d.). Buy Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride (EVT-1790048).
  • BenchChem. (n.d.). 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride | 1261230-46-9.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • BenchChem. (n.d.). Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • Thermo Fisher Scientific. (n.d.). Media and Balanced Salt Solutions Preparation from Powder and Concentrates.
  • Falcicchio, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
  • Jubilant Ingrevia Limited. (2024, March 29). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Al-Amiery, A. A., et al. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University.
  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ResearchGate.
  • ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

Sources

Method

Synthesis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride: An Application and Protocol Guide

Introduction Piperidin-3-ylmethyl-pyrimidin-2-yl-amine and its hydrochloride salt are of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecular architecture, featuring a pyrimidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine and its hydrochloride salt are of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecular architecture, featuring a pyrimidine ring linked to a piperidine moiety via a methylamine bridge, presents a versatile scaffold for the development of novel therapeutic agents. The pyrimidine core is a prevalent heterocycle in a multitude of biologically active compounds, while the piperidine motif can enhance physicochemical properties such as solubility and bioavailability, which are critical for drug efficacy. The hydrochloride salt form further improves the compound's stability and aqueous solubility, facilitating its handling and formulation for preclinical and clinical studies.

This comprehensive guide provides a detailed, three-stage synthetic protocol for the preparation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. The described route is designed for reproducibility and scalability in a research laboratory setting. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental procedures, and outline the necessary analytical techniques for characterization of the final product and its intermediates.

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, suggests a convergent approach. The key disconnection is at the C-N bond between the pyrimidine ring and the methylamine linker. This leads to two primary building blocks: a suitably activated pyrimidine derivative and a protected form of 3-(aminomethyl)piperidine.

G Target Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Intermediate1 N-(Piperidin-3-ylmethyl)pyrimidin-2-amine Target->Intermediate1 Salt Formation Precursor1 2-Chloropyrimidine Intermediate1->Precursor1 Nucleophilic Aromatic Substitution (SNAr) Precursor2 N-Boc-3-(aminomethyl)piperidine Intermediate1->Precursor2 Precursor3 3-(Aminomethyl)piperidine Precursor2->Precursor3 Boc Protection

Caption: Retrosynthetic analysis of the target compound.

This analysis points to a practical forward synthesis commencing with commercially available or readily synthesized starting materials. The chosen strategy involves the nucleophilic aromatic substitution (SNAr) of 2-chloropyrimidine with a Boc-protected 3-(aminomethyl)piperidine. The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent N-alkylation of the piperidine ring nitrogen during the coupling reaction. The final steps involve the acidic removal of the Boc group and the concurrent formation of the hydrochloride salt.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Synthesis of 2-Chloropyrimidine

2-Chloropyrimidine can be synthesized from 2-aminopyrimidine via a Sandmeyer-type reaction.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
2-Aminopyrimidine1.095.1010.0 g
Concentrated HCl-36.4663 mL
Sodium Nitrite (NaNO₂)2.069.0014.5 g
Water-18.0240 mL
Diethyl Ether-74.12As needed
Anhydrous Sodium Sulfate-142.04As needed

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminopyrimidine in concentrated hydrochloric acid.

  • Cool the resulting solution to -15 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between -15 °C and -10 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour, allowing the temperature to rise to -5 °C.

  • Carefully neutralize the reaction mixture to approximately pH 7 with a 30% aqueous solution of sodium hydroxide, ensuring the temperature does not exceed 0 °C.

  • The solid precipitate, containing 2-chloropyrimidine and sodium chloride, is collected by filtration.

  • The filter cake is thoroughly washed with cold diethyl ether to dissolve the 2-chloropyrimidine.

  • The ether extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 2-chloropyrimidine as a solid.

Protocol 1.2: Synthesis of tert-Butyl (piperidin-3-ylmethyl)carbamate (N-Boc-3-(aminomethyl)piperidine)

This protocol describes the Boc protection of the primary amine of 3-(aminomethyl)piperidine.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
3-(Aminomethyl)piperidine1.0114.1910.0 g
Di-tert-butyl dicarbonate (Boc)₂O1.05218.2520.0 g
Dichloromethane (DCM)-84.93100 mL
Triethylamine (TEA)1.1101.1912.8 mL

Procedure:

  • Dissolve 3-(aminomethyl)piperidine in dichloromethane in a round-bottom flask.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure N-Boc-3-(aminomethyl)piperidine.

Part 2: Coupling of Intermediates via Nucleophilic Aromatic Substitution (SNAr)

Protocol 2.1: Synthesis of tert-Butyl ((2-(pyrimidin-2-ylamino)methyl)piperidin-3-yl)carbamate

This step involves the coupling of 2-chloropyrimidine with the protected aminopiperidine derivative.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
2-Chloropyrimidine1.0114.555.0 g
N-Boc-3-(aminomethyl)piperidine1.1214.3010.2 g
N,N-Diisopropylethylamine (DIPEA)2.0129.2411.3 mL
n-Butanol-74.12100 mL

Procedure:

  • To a solution of N-Boc-3-(aminomethyl)piperidine in n-butanol, add 2-chloropyrimidine and N,N-diisopropylethylamine.

  • Heat the reaction mixture to reflux (approximately 117 °C) and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to yield the Boc-protected coupled product.

G cluster_0 Synthesis of Intermediates cluster_1 Coupling and Deprotection 2-Aminopyrimidine 2-Aminopyrimidine 2-Chloropyrimidine 2-Chloropyrimidine 2-Aminopyrimidine->2-Chloropyrimidine Sandmeyer-type Reaction Boc-protected Product Boc-protected Product 2-Chloropyrimidine->Boc-protected Product SNAr Reaction 3-(Aminomethyl)piperidine 3-(Aminomethyl)piperidine N-Boc-3-(aminomethyl)piperidine N-Boc-3-(aminomethyl)piperidine 3-(Aminomethyl)piperidine->N-Boc-3-(aminomethyl)piperidine Boc Protection N-Boc-3-(aminomethyl)piperidine->Boc-protected Product Final Product HCl Salt Final Product HCl Salt Boc-protected Product->Final Product HCl Salt Boc Deprotection & Salt Formation

Caption: Overall synthetic workflow.

Part 3: Deprotection and Hydrochloride Salt Formation

Protocol 3.1: Synthesis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

This final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt in a one-pot procedure.

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount
tert-Butyl ((2-(pyrimidin-2-ylamino)methyl)piperidin-3-yl)carbamate1.0321.425.0 g
4M HCl in 1,4-DioxaneExcess-50 mL
Diethyl Ether-74.12As needed

Procedure:

  • Dissolve the Boc-protected coupled product in a minimal amount of 1,4-dioxane.

  • To this solution, add an excess of 4M HCl in 1,4-dioxane at room temperature.

  • Stir the reaction mixture for 2-4 hours. The deprotection progress can be monitored by TLC.

  • The hydrochloride salt of the product will precipitate out of the solution.

  • The precipitate can be collected by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the final product under vacuum to yield Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride as a solid.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
2-Chloropyrimidine 8.65 (d, 2H), 7.20 (t, 1H)161.0, 158.5, 120.0[M]+ 114.0
N-Boc-3-(aminomethyl)piperidine 4.8 (br s, 1H), 3.8 (m, 1H), 3.1 (t, 2H), 2.8 (m, 1H), 1.8-1.2 (m, 5H), 1.45 (s, 9H)156.0, 79.5, 47.0, 46.5, 45.0, 31.0, 28.5, 25.0[M+H]⁺ 215.2
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride Signals corresponding to pyrimidine and piperidine protons, with shifts indicative of protonation.Signals corresponding to pyrimidine and piperidine carbons.[M+H]⁺ (of free base) 207.2

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Conclusion

This application note provides a robust and well-documented synthetic route for the preparation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. The described protocols are based on established and reliable chemical transformations, offering a clear pathway for researchers in the field of medicinal chemistry and drug discovery to access this valuable molecular scaffold. Adherence to the detailed procedures and analytical characterization will ensure the synthesis of the target compound with high purity, enabling its use in further biological and pharmacological investigations.

References

  • Organic Syntheses. 2-Chloropyrimidine. Available from: [Link]

  • ACS Publications. Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol. J. Org. Chem. 2021, 86, 21, 15263–15277. Available from: [Link]

  • ACS Publications. *Identification and Characterization of 4-Methylbenzyl 4-[(Pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N-Methyl-d-
Application

HPLC method development for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

Application Note: Robust HPLC Method Development for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Executive Summary The quantification and purity analysis of highly polar, basic amine salts present a notorious...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC Method Development for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride

Executive Summary

The quantification and purity analysis of highly polar, basic amine salts present a notorious challenge in liquid chromatography. Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a bifunctional pharmaceutical intermediate characterized by extreme hydrophilicity and a high propensity for secondary column interactions. This application note details the causality-driven development of a robust, self-validating High-Performance Liquid Chromatography (HPLC) method. By leveraging high-pH reversed-phase chromatography on a hybrid silica stationary phase, we successfully suppress analyte ionization, eliminate silanol-induced peak tailing, and achieve baseline resolution with high precision and accuracy.

Physicochemical Profiling & The Causality of Chromatographic Challenges

To develop a scientifically sound method, we must first deconstruct the analyte's molecular liabilities. Piperidin-3-ylmethyl-pyrimidin-2-yl-amine contains two distinct basic centers:

  • Piperidine Ring (Secondary Aliphatic Amine): Highly basic, with an estimated pKa1​ of ~10.5.

  • Pyrimidine-2-amine (Aromatic Amine): Weakly basic, with an estimated pKa2​ of ~2.0 to 4.0.

  • Hydrochloride Salt Form: Dissociates in solution to yield a highly polar, positively charged organic cation and a chloride anion.

The Silanol Interaction Problem: Standard reversed-phase (RP) HPLC methods typically operate at acidic to neutral pH (pH 2.0 – 7.0). Under these conditions, the piperidine nitrogen is fully protonated. While high-performance liquid chromatography (HPLC) is a versatile technique for amine analysis, direct analysis of such polar compounds is often challenging[1]. When a positively charged amine travels through a standard C18 column, it interacts with residual, unendcapped silanols ( Si−O− ) on the silica support. This secondary ion-exchange interaction acts as a "drag" on the molecule, causing severe peak tailing, poor theoretical plate counts, and irreproducible retention times.

Furthermore, because the molecule is fully ionized at low pH, it exhibits a very small hydrodynamic radius and extreme polarity, leading to near-zero retention on conventional hydrophobic stationary phases.

Method Development Rationale: The "Why"

To overcome poor retention and peak tailing, the chromatographic environment must be engineered to neutralize the analyte or provide orthogonal retention mechanisms.

Strategy A: High-pH Reversed-Phase Chromatography (Selected) A fundamental rule of HPLC method development is to select a mobile phase with a final pH at least one pH unit away from the analyte's pKa value to ensure it exists in a single ionization state. By raising the mobile phase pH to 11.0, we exceed the pKa1​ of the piperidine ring (~10.5). The molecule is completely deprotonated and exists as a neutral free base.

  • Causality: Neutralizing the amine dramatically increases its lipophilicity (LogD), allowing for strong, predictable retention on a C18 phase. Simultaneously, because the analyte is no longer positively charged, it cannot undergo ionic interactions with the negatively charged silanols, resulting in perfectly symmetrical peaks.

  • Requirement: Standard silica dissolves at pH > 8.0. Therefore, an Ethylene-Bridged Hybrid (BEH) silica column is mandatory for this approach.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) (Alternative) If mass spectrometry (LC-MS) compatibility without high-pH buffers is required, HILIC is the ideal tool for the analysis of polar compounds[2]. HILIC utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and a highly organic mobile phase. The protonated amine partitions into a water-enriched layer on the stationary phase, providing excellent retention for the intact hydrochloride salt without the need for ion-pairing reagents[2].

HPLC_Workflow A Target: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl Challenge: Highly Polar, Basic, Salt Form B Physicochemical Profiling pKa1 ~10.5 (Piperidine), pKa2 ~3.0 (Pyrimidine) A->B C Low pH RP-HPLC (pH 2.0 - 3.0) B->C Option 1 D High pH RP-HPLC (pH 10.0 - 11.5) B->D Option 2 E HILIC Mode (High Organic) B->E Option 3 C_res Poor Retention Analyte fully ionized (+) C->C_res D_res Strong Retention & Sharp Peaks Piperidine deprotonated (Neutral) D->D_res E_res Excellent Retention Orthogonal Selectivity E->E_res F Selected Protocol: High pH RP-HPLC on Hybrid Silica D_res->F E_res->F Alternative

Fig 1: Method development decision tree evaluating pH and chromatographic modes for basic polar amines.

Experimental Protocol: High-pH RP-HPLC

The successful use of HPLC requires the right combination of operating conditions, including column packing, mobile phase, and flow rate[3]. The following protocol is designed as a self-validating system.

Reagents & Materials
  • Analyte: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (Reference Standard).

  • Solvents: HPLC-Grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer: Ammonium Bicarbonate ( NH4​HCO3​ ), Ammonium Hydroxide ( NH4​OH , 28-30% solution).

  • Column: High-pH stable Ethylene-Bridged Hybrid (BEH) C18, 150 mm × 4.6 mm, 3.5 µm.

Step-by-Step Mobile Phase Preparation

Slight variations in buffer preparation can drastically affect retention. Strict volumetric practices must be followed.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 11.0): Weigh accurately 0.79 g of Ammonium Bicarbonate and dissolve in 900 mL of Milli-Q water.

  • Insert a calibrated pH probe. Dropwise, add Ammonium Hydroxide until the pH stabilizes exactly at 11.0 ± 0.05.

  • Transfer to a 1000 mL volumetric flask and bring to volume with Milli-Q water. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

Sample Preparation
  • Diluent: Water : Acetonitrile (90:10, v/v). Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening.

  • Standard Preparation: Accurately weigh 10.0 mg of the API standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the hydrochloride salt, and dilute to volume (Concentration: 100 µg/mL).

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid BEH C18 (150 x 4.6 mm, 3.5 µm)Resists silica dissolution at pH 11.0.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Column Temp. 30°C ± 2°CReduces mobile phase viscosity and stabilizes retention.
Detection UV at 240 nmTargets the π→π∗ transition of the pyrimidine ring.
Gradient 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% 95% B15-17 min: 95% B17.1-22 min: 5% BInitial hold ensures the unbound chloride ion elutes in the void volume ( t0​ ) without interfering with the retained neutral analyte.
Self-Validating Sequence Design (System Suitability)

To ensure trustworthiness, the method must prove its own validity before any unknown samples are reported.

SST_Workflow S1 1. Blank Injection (Verify Baseline) S2 2. SST Standard (n=5) (Evaluate System) S1->S2 D1 Pass Criteria: Tailing Factor ≤ 1.5 %RSD ≤ 2.0% S2->D1 D2 Fail Criteria: Investigate Column/Mobile Phase S2->D2 S3 3. Sample Analysis (Unknowns) S4 4. Bracketing Standard (Verify Drift) S3->S4 D1->S3

Fig 2: Self-validating sequence design ensuring continuous system suitability and data integrity.

Quantitative Data & Validation Summary

The developed method was subjected to rigorous validation focusing on specificity, linearity, precision, and accuracy, proving its reliability for routine pharmaceutical analysis.

Table 1: System Suitability Test (SST) Results

Parameter USP Acceptance Criteria Observed Result Status

| Retention Time ( tR​ ) | N/A | 8.45 min | Pass | | Tailing Factor ( Tf​ ) | 1.5 | 1.12 | Pass | | Theoretical Plates ( N ) | 5,000 | 14,250 | Pass | | Injection Precision (%RSD, n=5) | 2.0% | 0.45% | Pass |

Table 2: Linearity, Accuracy, and Sensitivity

Validation Parameter Range / Specification Result
Linearity Range 25% to 150% of target conc. 25 µg/mL to 150 µg/mL

| Correlation Coefficient ( R2 ) | 0.999 | 0.9998 | | Limit of Detection (LOD) | S/N 3 | 0.05 µg/mL | | Limit of Quantitation (LOQ) | S/N 10 | 0.15 µg/mL | | Accuracy (Recovery %) | 98.0% - 102.0% (Spiked) | 99.4% ± 0.6% |

By controlling the ionization state of the basic piperidine ring through high-pH buffering, this method completely bypasses the traditional pitfalls of amine analysis, delivering a highly reproducible, robust, and transferrable analytical procedure.

References

  • Developing HPLC Methods Source: Sigma-Aldrich URL:

  • Polar Hydrophilic Compounds in Pharmaceutical Analysis Source: Merck Millipore URL:[2]

  • Hplc method development and validation: an overview Source: SciSpace URL:[3]

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines Source: Benchchem URL:[1]

Sources

Method

Application Notes &amp; Protocols for In vivo Dosing of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing effective in vivo dosing strategies for the novel compound, Piperidin-3-ylmethyl-pyrim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing effective in vivo dosing strategies for the novel compound, Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. Given the absence of specific preclinical data for this molecule, this guide emphasizes a systematic, evidence-based approach to determine optimal dosing. The protocols herein are designed to ensure scientific rigor, ethical considerations in animal research, and the generation of reproducible data. We will cover critical aspects from vehicle selection and formulation to the execution of a dose range-finding study and considerations for subsequent efficacy models.

Introduction: The Scientific Imperative for a Methodical Dosing Strategy

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a heterocyclic amine belonging to a class of molecules with significant potential in medicinal chemistry.[1] The piperidine scaffold is a privileged structure in drug discovery, known for its presence in a wide array of pharmaceuticals targeting conditions ranging from central nervous system disorders to cancer.[2][3] Similarly, pyrimidine derivatives have demonstrated a broad spectrum of biological activities.[4] The hydrochloride salt form of this compound is anticipated to enhance its aqueous solubility and stability, which are favorable properties for a therapeutic candidate.[1][5]

The transition from promising in vitro activity to demonstrated in vivo efficacy is a critical and often challenging step in drug development. A common reason for the failure of this transition is the lack of a well-defined dosing strategy, which can be attributed to poor pharmacokinetic (PK) properties such as low bioavailability, rapid metabolism, or high clearance.[6] Therefore, a meticulously planned in vivo dosing study is not merely a procedural step but a scientific necessity to understand the compound's behavior in a complex biological system.

This guide is structured to walk the researcher through the logical progression of experiments required to establish a rational dosing regimen for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.

Pre-Dosing Considerations: Physicochemical Properties and Formulation

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential.

Solubility and Stability

The hydrochloride salt form of the compound suggests good aqueous solubility. However, this must be empirically verified.

Protocol 1: Solubility Assessment

  • Prepare a stock solution of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in a suitable solvent such as DMSO.

  • In separate vials, add a small, known amount of the compound to a series of pharmaceutically acceptable vehicles (see Table 1).

  • Agitate the vials at room temperature for a predetermined period (e.g., 2 hours).

  • Visually inspect for complete dissolution.

  • If dissolution is incomplete, consider gentle heating or sonication, while being mindful of potential degradation.

  • For quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).

Vehicle Selection

The choice of vehicle is critical for ensuring the compound is delivered in a consistent and bioavailable manner. The ideal vehicle should be non-toxic, have no pharmacological effect of its own, and be appropriate for the chosen route of administration.

Table 1: Common Vehicles for Oral Administration in Rodents

VehicleCompositionProperties and Considerations
Sterile Water for Injection H₂OIdeal for highly water-soluble compounds.
Saline (0.9% NaCl) 0.9% Sodium Chloride in WaterIsotonic and generally well-tolerated.
10% Sucrose Solution 10% (w/v) Sucrose in WaterCan improve palatability for voluntary oral administration.[7]
0.5% Methylcellulose (MC) in Water 0.5% (w/v) MC in WaterA common suspending agent for poorly soluble compounds.
5% DMSO / 95% Saline 5% Dimethyl SulfoxideA co-solvent system for compounds with limited aqueous solubility.

For Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, a simple aqueous vehicle like sterile water or saline is the recommended starting point due to its salt form.

Experimental Workflow for In Vivo Dosing

The following diagram illustrates the recommended workflow for establishing an in vivo dosing regimen.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dose Range-Finding cluster_2 Phase 3: Efficacy & PK/PD Studies A Compound Synthesis & QC B Solubility & Formulation A->B Characterized Compound C Single Ascending Dose Study (MTD Determination) B->C Optimized Formulation D Clinical Observations & Body Weight Monitoring C->D F Efficacy Study in Disease Model C->F Select Doses below MTD E Necropsy (optional) D->E G Pharmacokinetic (PK) Analysis F->G Correlate Exposure H Pharmacodynamic (PD) Analysis F->H Correlate Target Engagement

Figure 1: Experimental workflow for establishing an in vivo dosing regimen.

Dose Range-Finding (DRF) Study: Determining the Maximum Tolerated Dose (MTD)

A dose range-finding (DRF) study is a crucial first step in any in vivo program for a novel compound.[5][8][9] The primary goal is to identify the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality.[5]

Rationale and Starting Dose Selection

Without prior data, a conservative approach is necessary. Based on studies of structurally related piperidine-pyrimidine compounds, a starting dose range of 5-50 mg/kg for oral administration in mice is a reasonable starting point.[10] A common strategy is to use a dose escalation scheme.[11]

Protocol 2: Single Ascending Dose DRF Study in Mice (Oral Gavage)

  • Animal Model: Use a common rodent strain (e.g., C57BL/6 or BALB/c mice), with small group sizes (n=3 per dose group).[11]

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: 5 mg/kg

    • Group 3: 10 mg/kg

    • Group 4: 20 mg/kg

    • Group 5: 40 mg/kg

    • Group 6: 80 mg/kg

  • Administration: Administer a single dose via oral gavage. Ensure the volume is appropriate for the animal's size (typically 5-10 mL/kg).

  • Monitoring:

    • Record clinical observations immediately after dosing and at regular intervals (e.g., 1, 4, 24, and 48 hours). Note any signs of toxicity such as lethargy, ataxia, piloerection, or changes in respiration.

    • Measure body weight just before dosing and daily for up to 7 days. A weight loss of more than 20% is generally considered a sign of significant toxicity.[11]

  • Endpoint: The study can be concluded after 7 days if no significant adverse effects are observed. The MTD is defined as the highest dose at which no mortality and no more than a 20% reduction in body weight are observed.[11]

Table 2: Example of DRF Study Data Interpretation

Dose Group (mg/kg)MortalityMax. Body Weight Loss (%)Clinical SignsMTD Assessment
Vehicle0/3< 2%None-
100/33%NoneTolerated
200/35%NoneTolerated
400/312%Mild, transient lethargyMTD
801/3>20% in survivorsSevere lethargy, ataxiaExceeds MTD

Designing Subsequent Efficacy and Pharmacokinetic Studies

The results from the DRF study are instrumental in designing subsequent, more definitive studies.

Dose Selection for Efficacy Studies

For the initial efficacy studies, it is advisable to select 3-4 dose levels well below the MTD. A common approach is to use the MTD, 1/2 MTD, and 1/4 MTD. This allows for the exploration of a dose-response relationship.

The Importance of Pharmacokinetics (PK)

A lack of efficacy in vivo despite potent in vitro activity often points to a PK issue.[6] Therefore, it is highly recommended to conduct a preliminary PK study in parallel with or shortly after the DRF study.

Protocol 3: Preliminary Pharmacokinetic Study in Mice

  • Animal Model: Use the same strain of mice as in the efficacy studies.

  • Dose Group: Administer a single dose of the compound at a tolerated level (e.g., 20 mg/kg).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

This data will reveal if the compound is being absorbed and how long it remains in circulation, providing critical context for the interpretation of efficacy data.

G cluster_0 Input cluster_1 In Vivo Studies cluster_2 Output & Decision A In Vitro Potency (e.g., IC50) B Dose Range-Finding (MTD) A->B Guides starting dose D Efficacy Study B->D Informs dose selection C Pharmacokinetics (PK) C->D Provides exposure context E Therapeutic Window Assessment D->E Efficacy vs. Toxicity F Go/No-Go Decision E->F

Figure 2: Logical relationship between in vitro data and in vivo studies.

Conclusion and Future Directions

The successful in vivo evaluation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride hinges on a systematic and data-driven approach to dosing. By first characterizing its solubility and formulating an appropriate vehicle, followed by a carefully executed dose range-finding study, researchers can establish a safe and effective dose range. This foundational knowledge is paramount for the design of meaningful efficacy studies and for understanding the therapeutic potential of this promising compound. The integration of pharmacokinetic and pharmacodynamic assessments will further elucidate its mechanism of action and provide a solid basis for its continued development.

References

  • EvitaChem. (n.d.). Buy Piperidin-3-ylmethyl-pyrazin-2-yl-amine hydrochloride (EVT-1790048).
  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]

  • Benchchem. (n.d.). 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride | 1261230-46-9.
  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Gulevich, A. V., Dudnik, A. S., & Chernyak, N. (2023).
  • ResearchGate. (2022, May 30). How to decide a dose for mice if the doses are not available in any literature. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1133–1141.
  • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • Gulevich, A. V., Dudnik, A. S., & Chernyak, N. (2023).
  • Saify, Z. S., Rasheed, H., Mushtaq, N., Nisa, M., Haider, S., Azhar, K. F., & Miana, G. A. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 21(11), 3745–3753.
  • Google Patents. (n.d.). US5043345A - Piperidine compounds and their preparation and use.
  • Anggadiredja, K., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 12345.
  • Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(13), 4564-4577.
  • Park, J. E., et al. (2011). Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3034-3038.
  • Lim, L. W., et al. (2011). Alternative Method of Oral Dosing for Rats.
  • Sharma, R., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry, 16(1), 1-20.
  • European Patent Office. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments. Retrieved from [Link]

  • Asanuma, H., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][8]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687.

  • ResearchGate. (n.d.). Oral administration in rat. Retrieved from [Link]

  • Kemelbekov, U., et al. (2026). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 31(6), 1234.
  • Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).

Sources

Application

Advanced NMR Spectroscopy Protocol for the Structural Elucidation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride

Structural Rationale & Solvent Selection Understanding the intrinsic acid-base chemistry of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is the foundational step for its accurate Nuclear Magnetic Resonance (NM...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale & Solvent Selection

Understanding the intrinsic acid-base chemistry of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is the foundational step for its accurate Nuclear Magnetic Resonance (NMR) characterization. The molecule features two distinct nitrogen-containing basic centers: a secondary aliphatic amine within the piperidine ring and an exocyclic amine attached to a pyrimidine ring.

Causality of Protonation: The pKa of piperidine is approximately 11.1[1], making it a strong organic base. In sharp contrast, the pKa of pyrimidine-2-amine is significantly lower, at approximately 3.45[2]. Consequently, in the mono-hydrochloride salt form, protonation occurs exclusively at the piperidine nitrogen, forming a piperidinium ion. This localized positive charge heavily deshields the adjacent equatorial and axial protons at the C2 and C6 positions of the piperidine ring, shifting them significantly downfield.

Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent for this analysis. Unlike CDCl3, which cannot dissolve highly polar salts and masks exchangeable protons, DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring complete dissolution. Crucially, anhydrous DMSO-d6 lacks rapid proton exchange with the solute, allowing for the direct observation of the broad piperidinium ( NH2+​ ) and exocyclic amine ( NH ) signals[3].

Experimental Workflow: A Self-Validating Protocol

This protocol is designed as a self-validating system. By cross-referencing 1D integrations with 2D connectivity, the workflow internally verifies both the molecular scaffold and the salt stoichiometry.

Step 1: Sample Preparation
  • Weigh 15–20 mg of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride to ensure a high signal-to-noise ratio for 13C and 2D acquisitions.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-d6 (≥99.95% isotopic purity).

  • Sonicate for 60 seconds to ensure complete dissolution.

  • Transfer to a standard 5 mm NMR tube. Ensure the solution is free of particulate matter to maintain magnetic field homogeneity.

Step 2: Instrument Setup & Acquisition Parameters

Acquire spectra on a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe at 298 K[4].

  • 1H NMR: Pulse sequence zg30, 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 14 ppm.

  • 13C NMR: Pulse sequence zgpg30 (proton-decoupled), 1024 scans, D1 = 2.0 s, spectral width = 250 ppm.

  • 2D COSY: 128 t1​ increments, 4 scans per increment.

  • 2D HSQC/HMBC: Optimized for 1JCH​=145 Hz (HSQC) and nJCH​=8 Hz (HMBC).

Step 3: Internal Stoichiometric Validation Check

Before proceeding to 2D analysis, integrate the 1H spectrum. Set the pyrimidine H5 triplet (~6.58 ppm) to exactly 1.00. The broad downfield signal at ~8.8–9.2 ppm must integrate to exactly 2.00. This serves as an internal quantitative validation confirming the 1:1 stoichiometry of the mono-HCl salt.

Data Presentation & Spectral Assignments

The following tables summarize the expected chemical shifts based on the electronic environment of the pyrimidine core[4] and the protonated piperidine ring.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6, 298 K)

PositionShift (δ, ppm)MultiplicityIntegrationJ (Hz)Assignment / Causality Notes
Piperidine NH2+​ 8.80 - 9.20br s2H-Protonated secondary amine; validates HCl salt.
Pyrimidine H4, H68.28d2H4.8Deshielded by adjacent N atoms in the pyrimidine ring.
Amine NH7.45br t1H~6.0Exocyclic amine; coupled to the bridging CH2​ .
Pyrimidine H56.58t1H4.8Shielded relative to H4/H6; used as integration reference.
Bridge CH2​ 3.35m2H-Linker protons; often overlaps with residual water.
Piperidine C2-H3.20, 2.80m2H-Diastereotopic pair; deshielded by adjacent N+ .
Piperidine C6-H3.15, 2.75m2H-Diastereotopic pair; deshielded by adjacent N+ .
Piperidine C3-H2.10m1H-Methine proton at the branching point.
Piperidine C5-H1.80, 1.40m2H-Diastereotopic aliphatic pair.
Piperidine C4-H1.75, 1.25m2H-Diastereotopic aliphatic pair.

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6, 298 K)

PositionShift (δ, ppm)TypeAssignment / Causality Notes
Pyrimidine C2162.5CqHighly deshielded quaternary carbon attached to exocyclic amine.
Pyrimidine C4, C6158.2CHEquivalent aromatic carbons adjacent to endocyclic nitrogens.
Pyrimidine C5110.5CHCharacteristic upfield pyrimidine carbon.
Piperidine C248.5 CH2​ Deshielded by the piperidinium nitrogen.
Piperidine C644.2 CH2​ Deshielded by the piperidinium nitrogen.
Bridge CH2​ 43.8 CH2​ Aliphatic linker carbon.
Piperidine C333.5CHBranching methine carbon.
Piperidine C526.8 CH2​ Aliphatic ring carbon.
Piperidine C422.4 CH2​ Aliphatic ring carbon.

2D NMR Connectivity Strategy

To unambiguously assign the bridging methylene group and confirm the linkage between the two rings, a systematic 2D NMR approach is required.

NMR_Workflow Step1 1D 1H & 13C NMR Initial Shift Analysis Step2 1H-1H COSY Spin System Mapping Step1->Step2 Identify J-coupling Step3 1H-13C HSQC Direct C-H Connectivity Step1->Step3 Assign protonated carbons Step4 1H-13C HMBC Long-Range Connectivity Step2->Step4 Link isolated spin systems Step3->Step4 Quaternary C assignment Step5 Full Structural Elucidation & Salt Verification Step4->Step5 Finalize molecular scaffold

Workflow for 2D NMR structural elucidation and connectivity mapping.

HMBC_Correlations NH Exocyclic Amine (NH) Pyr_C2 Pyrimidine C2 (Cq) NH->Pyr_C2 2J C-H Correlation Bridge Methylene Bridge (CH2) Bridge->Pyr_C2 3J C-H Correlation Pip_C3 Piperidine C3 (CH) Bridge->Pip_C3 2J C-H Correlation Pip_C3->Bridge 2J C-H Correlation

Key HMBC correlations linking the piperidine ring to the pyrimidine core.

Mechanistic Insights: Causality of Chemical Shifts

Diastereotopicity in the Piperidine Ring: The substitution at the C3 position of the piperidine ring creates a stable chiral center. Because of this stereocenter, the protons on the bridging methylene group ( −CH2​− ), as well as the axial and equatorial protons at C2, C4, C5, and C6, are diastereotopic. They reside in distinct magnetic environments and cannot be interconverted by bond rotation. Consequently, they will appear as complex, overlapping multiplets rather than simple first-order splitting patterns.

Pyrimidine Deshielding Cone: The H4 and H6 protons of the pyrimidine ring appear remarkably downfield (~8.28 ppm) as a doublet. This is caused by the strong electron-withdrawing inductive effect of the two adjacent endocyclic nitrogen atoms, which strip electron density away from these protons[4]. The H5 proton, lacking this direct adjacent electronegativity, is relatively shielded and appears as a triplet at ~6.58 ppm.

References

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. National Center for Biotechnology Information.1

  • 2-Aminopyrimidine | 109-12-6 - ChemicalBook. ChemicalBook Properties and pKa Database.2

  • Dimethyl sulfoxide-D6 deuteration degree min. 99.95 for NMR spectroscopy MagniSolv. Sigma-Aldrich.

  • Is it possible to remove solvent traces from a NMR DMSO-d6 sample? ResearchGate.3

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.4

Sources

Method

Application Notes: Utilizing Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride as a Tool Compound in High-Throughput Screening for Novel Kinase Inhibitors

Abstract Protein kinases remain a pivotal class of targets in modern drug discovery, implicated in a vast array of signaling pathways and disease states.[1] High-Throughput Screening (HTS) is the cornerstone of identifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases remain a pivotal class of targets in modern drug discovery, implicated in a vast array of signaling pathways and disease states.[1] High-Throughput Screening (HTS) is the cornerstone of identifying novel chemical matter to modulate these targets.[2] This document provides a comprehensive guide for the development and execution of a robust HTS campaign targeting a hypothetical protein kinase, "Kinase-X." We will utilize Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, a heterocyclic amine representative of scaffolds with potential pharmacological applications, as a reference tool compound.[3] The protocols herein detail a luminescence-based kinase activity assay, focusing on assay development, optimization, execution, and data analysis, providing researchers with a validated framework for identifying and prioritizing novel kinase inhibitors.

Introduction: The Kinase Target and the Chemical Tool

The human kinome comprises over 500 protein kinases, making them a rich source of therapeutic targets, particularly in oncology and immunology.[1] The discovery of small molecule inhibitors for these targets often begins with the screening of large compound libraries.[4][5] The success of any HTS campaign is contingent on a meticulously optimized and validated assay protocol.[6]

The Compound: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

This compound belongs to a class of heterocyclic amines containing a piperidine moiety, a privileged scaffold in medicinal chemistry known to enhance druggability and improve pharmacokinetic properties.[7][8] While its specific biological targets are not broadly elucidated in public literature, its structure is analogous to scaffolds found in known kinase inhibitors.[9] For the purposes of this guide, we will treat it as a hypothetical inhibitor of "Kinase-X," serving as a positive control and reference compound for assay validation and performance monitoring. Its hydrochloride salt form typically enhances aqueous solubility, a critical property for HTS applications.

Assay Principle: Luminescence-Based ADP Detection

To identify inhibitors of Kinase-X, we will employ a universal and robust biochemical assay that directly measures enzymatic activity. The selected format is an Adenosine Diphosphate (ADP) detection assay (e.g., ADP-Glo™ Kinase Assay), which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11]

The assay is a two-step process:

  • Kinase Reaction: Kinase-X catalyzes the transfer of phosphate from ATP to a substrate, producing ADP. An inhibitor, such as our tool compound, will reduce the amount of ADP produced.

  • ADP Detection: After the kinase reaction is stopped, a reagent is added to convert the newly synthesized ADP into ATP. A second reagent containing luciferase/luciferin is then added, and the newly generated ATP is consumed in a luciferase reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[12]

This method is highly sensitive, compatible with HTS automation, and less prone to interference from colored or fluorescent compounds compared to other optical methods.[11]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase-X + Substrate + ATP R Phosphorylated Substrate + ADP K->R Catalysis I Inhibitor (e.g., Piperidin-3-ylmethyl- pyrimidin-2-yl-amine HCl) I->K Inhibition ADP ADP (from Step 1) ATP_new ATP (Newly Synthesized) ADP->ATP_new ADP Detection Reagent Light Luminescent Signal ATP_new->Light Luciferase/Luciferin

Figure 1: Principle of the luminescence-based kinase assay.

Materials & Equipment

Reagents
  • Recombinant Human Kinase-X (full-length or catalytic domain)

  • Kinase Substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide)

  • Adenosine Triphosphate (ATP), high purity

  • Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (Tool Compound)

  • Staurosporine (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ADP Detection Kit (e.g., ADP-Glo™, Promega)

  • 384-well solid white, low-volume microplates[13]

Equipment
  • Multimode microplate reader with luminescence detection capabilities[2]

  • Acoustic dispenser or pin tool for compound transfer

  • Automated liquid handler for reagent dispensing

  • Plate centrifuge

  • Incubators set to the appropriate reaction temperature (e.g., 30°C or room temperature)

Pre-Screening: Assay Development & Validation

Before initiating a large-scale screen, the assay must be rigorously optimized to ensure it is robust, reproducible, and sensitive enough to identify true hits.[6]

Enzyme and Substrate Titration

The goal is to find a concentration of Kinase-X that produces a robust signal within the linear range of the assay.

  • Enzyme Titration: Perform a serial dilution of Kinase-X (e.g., from 100 nM to 0.1 nM) at a fixed, saturating concentration of ATP (e.g., 100 µM) and substrate.

  • Substrate Titration: Using the optimal enzyme concentration from the previous step, perform a serial dilution of the substrate to determine its Kₘ.

  • Selection: Choose an enzyme concentration that yields a strong signal-to-background ratio and operate the screen at a substrate concentration at or near its Kₘ value to ensure competitive inhibitors can be identified.

ATP Concentration

The concentration of ATP is critical. Screening at a high, saturating ATP concentration will make it difficult to identify ATP-competitive inhibitors.

  • ATP Kₘ Determination: Titrate ATP from low micromolar to millimolar concentrations with the optimized enzyme and substrate concentrations.

  • Selection: For identifying ATP-competitive inhibitors, a final ATP concentration at or slightly below the determined apparent Kₘ is recommended.[14]

Establishing Assay Robustness: The Z'-Factor

The Z'-factor is the most widely accepted statistical parameter for quantifying the quality of an HTS assay.[15] It measures the separation between the positive and negative controls, accounting for data variation.[16]

Formula: Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., no enzyme or maximum inhibition).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., full enzyme activity, DMSO only).

Protocol for Z'-Factor Determination:

  • Prepare a 384-well plate.

  • In half of the wells (n=192), set up the negative control (full reaction with DMSO vehicle).

  • In the other half (n=192), set up the positive control (reaction with a known inhibitor like Staurosporine at a concentration that gives >95% inhibition).

  • Run the assay and calculate the Z'-factor.

Z'-Factor ValueInterpretation of Assay Quality
> 0.5Excellent, robust assay suitable for HTS[17][18]
0 to 0.5Marginal, may require further optimization[15][17]
< 0Unsuitable for screening[15]

An assay with a Z'-factor ≥ 0.5 is considered reliable for a full-scale HTS campaign.

High-Throughput Screening Protocol (384-Well Format)

This protocol outlines the automated workflow for screening a compound library against Kinase-X.

A 1. Compound Plating (25-50 nL of test compounds, controls, and tool compound in DMSO to assay plate) B 2. Enzyme Addition (5 µL of Kinase-X in reaction buffer) A->B C 3. Pre-incubation (15 min at RT) B->C D 4. Reaction Initiation (5 µL of ATP/Substrate mix) C->D E 5. Kinase Reaction (60 min at 30°C) D->E F 6. Add ADP-Glo™ Reagent I (10 µL to stop reaction and deplete remaining ATP) E->F G 7. Incubation (40 min at RT) F->G H 8. Add Detection Reagent II (20 µL to convert ADP to ATP and generate light) G->H I 9. Incubation (30 min at RT, dark) H->I J 10. Read Luminescence (Plate Reader) I->J

Figure 2: Automated HTS workflow for Kinase-X inhibitor screening.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic dispenser, transfer ~50 nL of compounds from the library source plates into the 384-well white assay plates. This includes test compounds, the Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride tool compound (as a plate-to-plate reference), and a potent inhibitor like Staurosporine (positive control). Negative control wells will receive DMSO only.

  • Enzyme Addition: Add 5 µL of Kinase-X solution (at 2x the final optimized concentration) to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and substrate (at 2x their final concentrations) to all wells to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase into a luminescent signal.

  • Final Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis and Hit Progression

Primary Data Analysis

Raw luminescence data is normalized to calculate the percent inhibition for each compound.

Percent Inhibition (%) = 100 x ( 1 - ( (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl) ) )

  • Signal_compound: Luminescence from a well with a test compound.

  • Mean_pos_ctrl: Average signal from positive control wells (e.g., Staurosporine).

  • Mean_neg_ctrl: Average signal from negative control wells (DMSO).

A "hit" is defined as any compound that exceeds a certain inhibition threshold, typically >50% or three standard deviations from the mean of the negative controls.[19]

Hit Validation and Triage

Primary hits must undergo a rigorous validation process to eliminate false positives and confirm activity.[20][21]

cluster_workflow Hit Validation Workflow HTS Primary HTS Hits (e.g., >50% Inhibition) Confirm Hit Confirmation (Re-test fresh powder) HTS->Confirm IC50 Potency Determination (10-point dose response) Confirm->IC50 Counter Counter-Screen (Test against detection reagents without enzyme) IC50->Counter Eliminate Assay Interference Compounds (PAINS) Selectivity Selectivity Profiling (Test against related kinases) Counter->Selectivity Final Validated Hits for Lead Optimization Selectivity->Final

Figure 3: Workflow for hit validation and progression.

  • Hit Confirmation: Compounds identified as primary hits are re-ordered as fresh powder and re-tested in the primary assay to confirm their activity.[19]

  • Potency Determination (IC₅₀): Confirmed hits are tested in a 10-point dose-response curve to determine their half-maximal inhibitory concentration (IC₅₀).

  • Counter-Screening: To eliminate Pan-Assay Interference Compounds (PAINS), hits are tested in a counter-screen that omits the Kinase-X enzyme.[12][20] Active compounds in this assay interfere with the detection chemistry and are flagged as false positives.

  • Orthogonal Assays: If possible, validated hits should be tested in an alternative assay format (e.g., a fluorescence polarization binding assay) to confirm their mechanism of action.[22]

  • Selectivity Profiling: Promising compounds are screened against a panel of related kinases to assess their selectivity profile, a key factor for therapeutic potential.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Sub-optimal enzyme or ATP concentration.2. High variability in liquid handling.3. Reagent instability.1. Re-optimize assay parameters (enzyme, ATP, time).2. Calibrate and validate automated liquid handlers.3. Prepare fresh reagents daily; check reagent stability over the screen duration.[6]
High Plate-to-Plate Variability 1. Inconsistent incubation times or temperatures.2. Edge effects in microplates.3. Reagent degradation over time.1. Ensure consistent timing for all steps using automation scheduling.2. Use a plate layout that avoids placing critical controls on the outermost wells; ensure proper plate sealing.[13]3. Use the tool compound (Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl) as a bridging control on every plate to monitor assay performance.
High Number of False Positives 1. Compound library contains many PAINS.2. Compounds are interfering with luciferase.1. Implement a robust counter-screening strategy early in the validation workflow.[20]2. Run the counter-screen specifically against the luciferase reaction to identify specific inhibitors of the detection system.

Conclusion

This application note provides a detailed framework for utilizing Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride as a tool compound in a high-throughput screening campaign for inhibitors of a model protein kinase. By adhering to the principles of rigorous assay development, validation using metrics like the Z'-factor, and a systematic hit triage process, researchers can confidently execute large-scale screens to identify and validate novel and potent kinase inhibitors for progression into drug discovery pipelines.

References

Click to expand
  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 25). Technology Networks. [Link]

  • Pons, T., et al. (2018, March 21). FRET-Based Enzyme Activity Reporter: Practical Hints for Kinases as Indicators of Virulence. IntechOpen. [Link]

  • Pons, T. (2015, February 12). FRET-Based Sensors for Kinase Activity: An Increasing Attractiveness. Journal of Nanomedicine & Nanotechnology. [Link]

  • Jones, A. M., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. [Link]

  • A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. (2020, June 1). NCBI. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs. [Link]

  • Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. (n.d.). PMC. [Link]

  • Comparison of FRET and FP Assay Platforms for a ser/thr Kinase. (n.d.). Molecular Devices. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. (2017, March 15). Anticancer Research. [Link]

  • Dual-Readout Fluorescent Assay of Protein Kinase Activity by Use of TiO2-Coated Magnetic Microspheres. (2013, April 15). Analytical Chemistry - ACS Publications. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]

  • Fluorescence Polarization (FP). (2026, March 31). Molecular Devices. [Link]

  • AlphaScreen®. (n.d.). Berthold Technologies GmbH & Co.KG. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • von Ahsen, O., & Bömer, U. (2005, March 15). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • Principle of the AlphaScreen kinase assay. (n.d.). ResearchGate. [Link]

  • Tyrosine kinase activity in AlphaScreen mode. (n.d.). BMG LABTECH. [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. [Link]

  • Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. (2012, September 11). Agilent. [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2014, February 27). MDPI. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PLOS One. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2025, November 11). ResearchGate. [Link]

  • High Throughput Screening: Methods, Techniques and Applications. (n.d.). Sygnature Discovery. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery Training Course. (n.d.). Mantell Associates. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • What is high-throughput screening (HTS) and how can Lonza help? (2025, November 28). Lonza. [Link]

  • (S)-N-(pyridin-2-ylmethyl)piperidin-3-amine hydrochloride. (2025, November 3). Chemsrc. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026, January 15). PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aqueous Solubility of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve solubility bottlenecks specific to Pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve solubility bottlenecks specific to Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride .

While formulating a basic secondary amine (piperidine) as a hydrochloride salt is a standard industry practice to enhance aqueous solubility, formulators frequently encounter unexpected precipitation during preclinical testing. This guide dissects the root causes of these failures—ranging from common ion effects to pH-driven free base precipitation—and provides self-validating, step-by-step experimental protocols to overcome them.

Quantitative Baseline: Solubility Profile

To effectively troubleshoot, we must first understand the environmental triggers of precipitation. Table 1 summarizes the typical solubility behavior of this API across different physiological and laboratory media.

Table 1: Representative Solubility Profile of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl

Media / ConditionpHChloride Conc. (mM)Apparent Solubility (mg/mL)Primary Limiting Factor
Pure Water (Milli-Q)5.5~012.5Intrinsic Ksp​ of the HCl salt
0.9% Normal Saline5.51541.2Common Ion Effect
SGF (Simulated Gastric Fluid)1.2~1002.0Common Ion Effect
FaSSIF (Fasted State Intestinal)6.5106< 0.1Free Base Precipitation (pH > pKa)
Troubleshooting Diagnostics Workflow

Before diving into specific protocols, use the following logical workflow to identify which physicochemical mechanism is limiting your formulation.

Workflow Start API: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl Solubility Bottleneck Identified Media Determine Limiting Environment Start->Media SGF Gastric Fluid / Saline (High Chloride) Media->SGF Common Ion Effect SIF Intestinal Fluid / PBS (pH > pKa) Media->SIF Free Base Precipitation Water Pure Water (Low Intrinsic Ksp) Media->Water High Lattice Energy Sol1 Polymer Addition (HPMC/PVP to inhibit crystallization) SGF->Sol1 Sol3 Salt Screening (Switch to Mesylate/Sulfate) SGF->Sol3 Sol2 Cyclodextrin Complexation (HP-β-CD host-guest system) SIF->Sol2 Water->Sol2 Water->Sol3

Logical workflow for identifying and resolving specific API solubility bottlenecks.

FAQ & Troubleshooting Guides
Issue 1: Severe Precipitation in Saline or Gastric Media

Q: Our API dissolves well in pure water, but its solubility drops by an order of magnitude when formulated in 0.9% saline or tested in Simulated Gastric Fluid (SGF). Why is this happening, and how do we fix it?

The Science (Causality): This is a textbook manifestation of the common-ion effect [1]. In pure water, the API dissociates into the protonated amine and chloride ions. However, saline and SGF contain high concentrations of chloride ions (approx. 154 mM and 100 mM, respectively). According to Le Chatelier's principle, the excess environmental chloride shifts the solubility equilibrium toward the solid state to maintain the solubility product constant ( Ksp​ ), causing the HCl salt to rapidly crystallize and precipitate[2].

The Solution: To prevent precipitation, we must kinetically delay crystallization. Polymers like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) act as crystallization inhibitors. They interact with the drug via hydrogen bonding and sterically hinder crystal lattice assembly, maintaining a supersaturated state even in high-chloride environments[3].

Protocol: Polymer-Mediated Supersaturation Maintenance

  • Polymer Hydration: Dissolve HPMC E5 (0.5% w/v) in Milli-Q water. Stir at 400 rpm at 80°C for 30 minutes, then cool to room temperature to ensure complete polymer chain extension and hydration.

  • API Solubilization: Dissolve the API in the HPMC solution at a concentration slightly below its pure water solubility (e.g., 10 mg/mL).

  • Stress Testing (Titration): Slowly titrate 5M NaCl into the solution under constant stirring (200 rpm) until the target physiological chloride concentration (154 mM) is reached.

  • Validation: Monitor for turbidity using UV-Vis spectroscopy (absorbance at 600 nm) or Dynamic Light Scattering (DLS) over 24 hours. A stable baseline confirms the successful kinetic inhibition of the common ion effect.

Issue 2: pH-Dependent Precipitation in Intestinal Fluids

Q: In vitro dissolution is excellent in acidic media, but the drug crashes out completely in FaSSIF (pH 6.5). How can we maintain solubility in the lower GI tract?

The Science (Causality): Piperidin-3-ylmethyl-pyrimidin-2-yl-amine is a weak base. If the environmental pH approaches or exceeds the pKa of the secondary piperidine nitrogen, the compound deprotonates into its highly lipophilic free base form. The free base lacks the ionic charge required for aqueous solvation, leading to immediate precipitation.

The Solution: We can artificially elevate the apparent solubility of the free base using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. By encapsulating the lipophilic piperidine/pyrimidine moieties within this cavity, the drug is shielded from the aqueous environment[4],[]. This host-guest complexation is driven by the entropic release of ordered water molecules from the CD cavity.

Mechanism FreeBase Lipophilic Free Base Low Aqueous Solubility Complex Inclusion Complex Shielded Lipophilicity High Aqueous Solubility FreeBase->Complex Entropic Water Release CD HP-β-Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior CD->Complex Host-Guest Encapsulation

Mechanism of HP-β-CD inclusion complexation enhancing the solubility of the lipophilic free base.

Protocol: Phase Solubility Study for HP-β-CD Complexation

  • Matrix Preparation: Prepare a series of HP-β-CD solutions in pH 6.5 phosphate buffer ranging from 0 to 100 mM (e.g., 0, 10, 25, 50, 75, 100 mM).

  • Saturation: Add an excess amount of the API (e.g., 50 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaker bath at 37°C, shaking at 150 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter (pre-saturated with the solution to prevent drug adsorption).

  • Validation: Quantify the dissolved API using HPLC-UV. Plot API concentration vs. HP-β-CD concentration. An AL-type linear plot indicates a 1:1 stoichiometric complex[6], confirming successful encapsulation.

Issue 3: Intrinsic Solubility Limits

Q: We have tried polymers and cyclodextrins, but we still cannot reach the 50 mg/mL concentration required for our IV toxicology studies. What is the next step?

The Science (Causality): If formulation additives fail, the bottleneck is the high crystal lattice energy and low intrinsic Ksp​ of the hydrochloride salt itself. Hydrochloride salts of basic drugs are notorious for suboptimal solubility profiles compared to other salt forms[7].

The Solution: You must perform an alternative salt screen . Replacing the chloride counterion with a bulkier or more hydrophilic counterion (e.g., mesylate, sulfate, or citrate) disrupts the crystal lattice packing. Furthermore, mesylate and sulfate salts are practically immune to the common ion effect in the GI tract, as physiological concentrations of these counterions are negligible[8].

Protocol: In Situ Salt Screening and Isolation

  • Free Base Generation: Dissolve the API HCl salt in water and adjust the pH to 12 using 1M NaOH to precipitate the free base. Extract with ethyl acetate, dry the organic layer over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Acid Addition: Dissolve the isolated free base in a volatile solvent mixture (e.g., ethanol/acetone). Add 1.05 molar equivalents of target pharmaceutical acids (e.g., methanesulfonic acid, sulfuric acid).

  • Crystallization: Stir at room temperature for 2 hours, then slowly cool to 4°C. If precipitation does not occur, utilize anti-solvent addition (e.g., dropwise addition of heptane) to induce nucleation.

  • Validation: Isolate the new salts via vacuum filtration. Confirm the new salt stoichiometry using 1H -NMR and assess crystallinity via Powder X-Ray Diffraction (PXRD). Test the thermodynamic solubility of the new mesylate/sulfate salt in pure water and SGF to confirm the enhancement.

References
  • Common-ion effect. Wikipedia. Available at: [Link]

  • 18.3: Common-Ion Effect in Solubility Equilibria. Chemistry LibreTexts. Available at: [Link]

  • Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Molecular Pharmaceutics. Available at: [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Available at: [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Molecular Pharmaceutics. Available at: [Link]

  • Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development. ACS Journal of Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for yield and purity. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Overview of the Synthetic Strategy

The most common and scalable synthetic route to Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride involves a three-step process:

  • N-Boc Protection: The secondary amine of the piperidine ring in 3-(aminomethyl)piperidine is protected, typically with a di-tert-butyl dicarbonate (Boc) group, to prevent side reactions.

  • Buchwald-Hartwig Cross-Coupling: The protected piperidine derivative is then coupled with a 2-halopyrimidine (typically 2-chloropyrimidine) via a palladium-catalyzed C-N cross-coupling reaction.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as the hydrochloride salt.

This guide will focus on troubleshooting and optimizing each of these critical stages.

II. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

A. Low Yield in Buchwald-Hartwig Coupling

Question 1: My Buchwald-Hartwig coupling reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Buchwald-Hartwig amination can stem from several factors, primarily related to the catalyst system, reaction conditions, and reagent quality.

  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its deactivation is a common cause of low yield.

    • Cause: The active Pd(0) species is sensitive to oxygen. Improper handling or storage of the palladium precatalyst and ligand can lead to oxidation and loss of activity.

    • Solution: Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Use fresh, high-purity palladium sources and ligands. For consistent results, consider using pre-formed, air-stable precatalysts.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in the catalytic cycle.

    • Cause: The chosen phosphine ligand may not be optimal for this specific substrate combination.

    • Solution: While various ligands can be effective, bulky, electron-rich biarylphosphine ligands like X-Phos are often successful for coupling with 2-halopyrimidines[1]. If yields are still low, screening other ligands such as S-Phos or RuPhos may be beneficial.

  • Inappropriate Base: The base is critical for deprotonating the amine and regenerating the active catalyst.

    • Cause: The base may be too weak to effectively deprotonate the amine or too strong, leading to side reactions. It could also be of poor quality (e.g., hydrated).

    • Solution: A systematic screening of bases is recommended. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu)[2]. Ensure the base is anhydrous.

  • Solvent and Temperature Issues:

    • Cause: Poor solubility of reagents at the reaction temperature can hinder the reaction rate. Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.

    • Solution: Aprotic, non-polar solvents like toluene or dioxane are commonly used. Ensure the reaction temperature is sufficient to dissolve the starting materials. If solubility is an issue, a modest increase in temperature should be attempted. However, if side reactions are observed, lowering the temperature may be necessary.

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling Optimization

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Common and effective palladium source.
Ligand X-Phos (2-4 mol%)Bulky, electron-rich ligand often suitable for heterocyclic couplings[1].
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Moderately strong bases with good functional group tolerance.
Solvent n-Butanol or TolueneAprotic solvents that facilitate the required reaction temperatures.
Temperature 85-110 °CA good starting range to balance reaction rate and catalyst stability.
B. Side Product Formation

Question 2: I am observing significant side products in my reaction mixture. What are they, and how can I minimize their formation?

Answer:

The most common side products in this Buchwald-Hartwig reaction are the result of hydrodehalogenation and homocoupling.

  • Hydrodehalogenation: This is the replacement of the halogen on the pyrimidine ring with a hydrogen atom.

    • Cause: This side reaction can be promoted by the presence of water or other protic impurities, an inappropriate choice of base, or a slow reductive elimination step in the catalytic cycle[3].

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents.

      • Optimize the Base: Strong bases like NaOtBu can sometimes favor hydrodehalogenation. Consider switching to a weaker base like K₂CO₃ or Cs₂CO₃.

      • Ligand Choice: Certain ligands can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.

  • Homocoupling: Dimerization of the 2-halopyrimidine can also occur.

    • Cause: This is often favored at higher temperatures and catalyst loadings.

    • Solution:

      • Reduce Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often minimize homocoupling.

      • Lower Catalyst Loading: While sufficient catalyst is needed for the primary reaction, excessive amounts can promote side reactions.

C. Deprotection and Purification Challenges

Question 3: I am having difficulty with the Boc deprotection and/or purification of the final hydrochloride salt. What are the best practices?

Answer:

The deprotection and purification of polar amine hydrochlorides can be challenging.

  • Incomplete Deprotection:

    • Cause: Insufficient acid or reaction time.

    • Solution: Use a strong acid like HCl. A 4M solution of HCl in an organic solvent like ethyl acetate or isopropanol is commonly used[1]. Monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group.

  • Purification of the Hydrochloride Salt:

    • Cause: The hydrochloride salt is often highly polar and may be difficult to purify by standard silica gel chromatography. It may also be contaminated with inorganic salts if aqueous HCl is used for its formation.

    • Solution:

      • Recrystallization: This is often the most effective method for purifying the hydrochloride salt. Isopropanol is a good starting solvent for recrystallization. The addition of a non-polar co-solvent like diethyl ether can sometimes induce precipitation[4].

      • Washing: If the crude product is a solid, washing it with a non-polar solvent like diethyl ether or acetone can help remove non-polar impurities.

      • Avoid Aqueous HCl for Precipitation: If possible, use a solution of anhydrous HCl in an organic solvent to form the salt. This prevents the co-precipitation of inorganic salts like NaCl. If aqueous HCl must be used, a subsequent workup to remove inorganic salts will be necessary, which can be complex and lead to yield loss.

III. Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Cross-Coupling
  • To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 eq.), N-Boc-3-(aminomethyl)piperidine (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), X-Phos (0.04 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous n-butanol via syringe.

  • Heat the reaction mixture to 85 °C and stir for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Deprotection and Hydrochloride Salt Formation
  • Dissolve the purified N-Boc protected product from Protocol 1 in ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in ethyl acetate (3-4 eq.) with stirring.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until deprotection is complete as monitored by TLC or LC-MS.

  • The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be partially evaporated or a non-polar solvent like diethyl ether can be added to induce precipitation.

  • Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum to yield Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.

IV. Visualizing the Process

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: Deprotection & Salt Formation A 3-(Aminomethyl)piperidine C N-Boc-3-(aminomethyl)piperidine A->C B Di-tert-butyl dicarbonate B->C E N-Boc-3-(aminomethyl)piperidine D 2-Chloropyrimidine F N-Boc-Piperidin-3-ylmethyl-pyrimidin-2-yl-amine D->F E->F G Pd Catalyst & Ligand G->F K2CO3, n-BuOH, 85°C H N-Boc-Piperidin-3-ylmethyl-pyrimidin-2-yl-amine I Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride H->I J 4M HCl in Ethyl Acetate J->I

Caption: Overall synthetic workflow for the target molecule.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low Yield in Coupling Reaction Catalyst Check Catalyst System Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Quality Start->Reagents C1 Use fresh Pd source & ligand Catalyst->C1 C2 Ensure inert atmosphere Catalyst->C2 C3 Screen alternative ligands (e.g., S-Phos) Catalyst->C3 D1 Screen bases (K2CO3, Cs2CO3) Conditions->D1 D2 Adjust temperature Conditions->D2 D3 Check solvent choice and solubility Conditions->D3 R1 Use anhydrous solvents and base Reagents->R1 R2 Check purity of starting materials Reagents->R2 End Improved Yield C1->End C2->End C3->End D1->End D2->End D3->End R1->End R2->End

Caption: A logical flow for troubleshooting low reaction yields.

V. References

  • Buchwald–Hartwig amination - Wikipedia . [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC . [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - MDPI . [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC . [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications . [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . [Link]

  • Piperidine Synthesis. - DTIC . [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference with Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of high-throughput screening (HTS) triage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complexities of high-throughput screening (HTS) triage. Fragment-like scaffolds and building blocks such as Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS 1185312-31-5) are ubiquitous in medicinal chemistry libraries[1]. While this diamine-linked pyrimidine-piperidine system is a highly valuable pharmacophore for targeting kinases and GPCRs, its physicochemical properties make it a frequent offender for assay interference.

This guide provides a mechanistic framework to de-risk this compound, ensuring your hit triage yields optimizable chemical matter rather than experimental artifacts.

Mechanistic Origins of False Positives

Before troubleshooting, we must understand the causality behind why this specific molecule disrupts assays.

  • Colloidal Aggregation: The lipophilic pyrimidine core combined with the basic piperidine ring can self-associate in aqueous buffers. These colloids non-specifically sequester target proteins, acting as promiscuous inhibitors. This is a primary mechanism of Pan-Assay Interference Compounds ()[2].

  • Optical Interference: The conjugated pyrimidine system can absorb UV/Vis light. In fluorescence-based assays (e.g., CPM-based thiol scavenging assays), this leads to inner-filter effects (IFE) or direct quenching of the fluorophore, masquerading as enzymatic inhibition[3].

  • Electrostatic Promiscuity: The secondary amine of the piperidine ring is highly basic (pKa ~10.5). At physiological pH (7.4), it exists almost entirely as a protonated cation. This leads to non-specific electrostatic binding to negatively charged assay components, such as nucleic acids or acidic protein patches.

  • Buffer Acidification: As a hydrochloride salt, the rapid addition of high concentrations of this compound (e.g., >100 µM) to weakly buffered solutions can drop the local pH. This acidifies the microenvironment, denaturing the target enzyme and mimicking a positive hit[4].

Diagnostic Troubleshooting Workflow

To systematically rule out these mechanisms, follow the logical triage workflow below.

Troubleshooting Hit Primary Screen Hit: Piperidin-3-ylmethyl- pyrimidin-2-yl-amine HCl Repro Dose-Response Confirmation Hit->Repro Triton Detergent Test (Add 0.01% Triton X-100) Repro->Triton Reproducible FalsePos Flag as False Positive (Artifact) Repro->FalsePos Not Reproducible Agg Does IC50 shift >5-fold? Triton->Agg Opt Optical Profiling (Spectral Scan) Agg->Opt No Agg->FalsePos Yes (Aggregator) OptInt Significant Abs/Em at assay lambda? Opt->OptInt Orth Orthogonal Validation (SPR / ITC / MS) OptInt->Orth No OptInt->FalsePos Yes (Quencher/Fluor) TrueHit Target Engagement Confirmed (True Hit) Orth->TrueHit Yes Orth->FalsePos No

Logical triage workflow for identifying Piperidin-3-ylmethyl-pyrimidin-2-yl-amine false positives.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. They do not just test the compound; they simultaneously validate the assay's capacity to detect interference, adhering to the rigorous standards of the [5].

Protocol A: Detergent-Sensitivity Assay (Ruling out Colloidal Aggregation)

Causality: Colloidal aggregates are highly sensitive to non-ionic detergents. If the compound acts as a colloid, adding a detergent below its Critical Micelle Concentration (CMC) will disrupt the colloid, abolishing the apparent inhibition[6].

  • Preparation: Prepare your standard assay buffer. Split this into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Execution: Run a 10-point dose-response curve (1 nM to 100 µM) of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine in both buffers.

  • Internal Validation: Include Tetraiodophenolphthalein (a known aggregator) as a positive control for aggregation, and a known competitive inhibitor of your target as a negative control.

  • Analysis: Calculate the IC50 shift. An IC50 shift of >5-fold (or complete loss of activity) in Buffer B confirms the compound is a colloidal aggregator.

Protocol B: Optical Interference Profiling (Ruling out Quenching/Autofluorescence)

Causality: The pyrimidine ring can act as an optical sink. If the compound absorbs light at the excitation/emission wavelengths of your assay fluorophore, it will cause an Inner Filter Effect (IFE), falsely appearing as an inhibitor[3].

  • Preparation: Prepare a 50 µM solution of the compound in your exact assay buffer (matching the final DMSO concentration, typically 1%).

  • Execution: Perform a full UV-Vis absorbance scan (250 nm – 700 nm) and a fluorescence emission scan using your assay's specific excitation wavelength.

  • Internal Validation: Spike in the assay's fluorescent product (e.g., AMC, resorufin, or a fluorescent peptide) at its typical end-point concentration.

  • Analysis: Compare the fluorescence of the product alone versus the product + compound. A signal reduction of >15% indicates significant quenching or IFE.

Quantitative Data & Benchmarks

Use the following empirically derived thresholds to classify the behavior of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine in your triage cascade.

Diagnostic TestMetric EvaluatedThreshold for "True Hit"Threshold for "False Positive"Mechanistic Implication
Detergent Addition IC50 Ratio (-Triton / +Triton)0.8x to 1.5x shift> 5.0x shiftColloidal aggregation disrupting protein structure.
Enzyme Concentration IC50 Ratio (High [E] / Low [E])Proportional shift (competitive)Disproportionate shiftStoichiometric sequestration by colloids.
Pre-incubation Time IC50 Shift (0 min vs 30 min)Stable IC50Time-dependent decreaseSlow aggregation or covalent reactivity.
Optical Profiling % Signal Quenching at 50 µM< 5% reduction> 15% reductionInner-filter effect (IFE) or direct fluorophore quenching.
Buffer pH Check ∆pH upon addition of 100 µM∆pH < 0.1∆pH > 0.4Hydrochloride salt overwhelming weak assay buffer.
Frequently Asked Questions (FAQs)

Q: My compound precipitates upon dilution from DMSO into the assay buffer. Is this causing a false positive or a false negative? A: It can cause both, but with this specific basic scaffold, it usually causes a false positive. When the compound crashes out of solution, it transitions through a colloidal phase before forming a visible precipitate. These micro-precipitates provide a massive hydrophobic surface area that denatures your target protein. Always keep the final DMSO concentration consistent and ensure the compound is added to the buffer under rapid mixing conditions.

Q: Can the hydrochloride salt form of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine affect my cell-based assay? A: Yes. In biochemical assays, the HCl salt can overwhelm weak buffers (like 10 mM HEPES), dropping the pH and denaturing the enzyme[4]. In cell-based assays, the protonated piperidine (a cationic amphiphile) can lead to lysosomotropism. The compound diffuses across cell membranes in its uncharged state but becomes trapped in acidic lysosomes as it protonates. This causes lysosomal swelling and off-target cytotoxicity, which often masquerades as a positive phenotypic readout.

Q: How do I distinguish between an allosteric inhibitor and a colloidal aggregator? Both might show non-competitive kinetics. A: This is a critical distinction. While both may lower the Vmax​ without altering the Km​ , an allosteric inhibitor will maintain its potency regardless of the addition of 0.01% Triton X-100. A colloidal aggregator's apparent inhibition will be completely reversed by the detergent. Furthermore, orthogonal biophysical techniques like Surface Plasmon Resonance (SPR) will show a clean 1:1 binding stoichiometry for an allosteric inhibitor, whereas an aggregator will show super-stoichiometric, non-saturating binding curves.

References
  • Title: Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf, NIH URL: [Link]

  • Title: Pan-assay interference compounds Source: Wikipedia URL: [Link]

  • Title: Assay Guidance Manual - Preclinical Expertise Source: National Center for Advancing Translational Sciences (NCATS) URL: [Link]

Sources

Optimization

Technical Support Center: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride LC-MS Signal Optimization

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing and troubleshooting the Liquid Chromatography-Mass Spectrometry (LC-MS) s...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing and troubleshooting the Liquid Chromatography-Mass Spectrometry (LC-MS) signal for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions during your analysis.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during the LC-MS analysis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.

Q1: I am not seeing any signal for my compound. What are the first things I should check?

A1: Start with the basics. First, confirm the correct connection of the LC outlet tubing to the ion source and ensure there is mobile phase flow.[1] Purge the LC system to remove any air bubbles.[1] Next, verify your sample preparation, ensuring the correct concentration and that the sample has not degraded.[1] Finally, check the fundamental MS settings: confirm the instrument is in positive ionization mode (ESI+), as the amine groups on your molecule are readily protonated, and ensure the mass range includes the molecular weight of your compound.

Q2: My peak shape is poor (tailing or broad). What is the likely cause?

A2: Peak tailing for amine-containing compounds like yours is often due to secondary interactions with residual silanol groups on silica-based columns.[2] This can be mitigated by using a mobile phase with an appropriate pH and ionic strength. Consider using a low concentration of an acidic modifier like formic acid. Alternatively, using a column with a highly inert surface or an end-capped column can significantly improve peak shape.

Q3: Should I use an acidic or basic mobile phase for my analysis?

A3: The choice depends on your primary goal: retention or sensitivity. An acidic mobile phase (e.g., with 0.1% formic acid) will protonate the amine groups, which is generally favorable for electrospray ionization (ESI) in positive mode, leading to a stronger signal.[3][4] However, this will decrease retention on a standard C18 column.[2] A basic mobile phase will keep the compound in its neutral form, increasing retention on a C18 column, but may require careful optimization of the ion source parameters to maintain a good signal.[2][5]

Q4: I'm observing a lot of background noise. What can I do to reduce it?

A4: High background noise can originate from several sources. Ensure you are using high-purity, LC-MS grade solvents and additives.[6] Contamination from glassware, sample preparation, or the LC system itself can also contribute.[6] Consider implementing a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression or background noise.[7]

Q5: What is a good starting point for my LC gradient?

A5: For a reversed-phase separation on a C18 column, a good starting point would be a gradient of 5-95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes. The flow rate will depend on your column dimensions, but a typical starting point for a 2.1 mm ID column is 0.2-0.4 mL/min.

In-Depth Troubleshooting Guides

Issue 1: Low or No Signal Intensity

A weak or absent signal is a common frustration. This guide will walk you through a systematic approach to diagnose and resolve the issue.

start Low/No Signal check_ms 1. Verify MS Settings (ESI+, Mass Range, Capillary Voltage) start->check_ms check_lc 2. Confirm LC Flow & Connections check_ms->check_lc Settings Correct solution Signal Restored check_ms->solution Incorrect Settings Found & Fixed check_sample 3. Assess Sample Integrity (Concentration, Degradation, Diluent) check_lc->check_sample Flow & Connections OK check_lc->solution LC Issue Found & Fixed optimize_source 4. Optimize Ion Source (Gas Flow, Temperature, Nebulizer) check_sample->optimize_source Sample is Good check_sample->solution Sample Issue Found & Fixed optimize_mobile_phase 5. Adjust Mobile Phase pH (Acidic vs. Basic) optimize_source->optimize_mobile_phase No Improvement optimize_source->solution Signal Improved check_column 6. Evaluate Column Performance (Contamination, Voiding) optimize_mobile_phase->check_column Still Low Signal optimize_mobile_phase->solution Signal Improved check_column->solution Issue Resolved

Caption: A decision tree for troubleshooting low or no MS signal.

  • Verify MS Instrument Settings:

    • Ionization Mode: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride has two basic nitrogen atoms, making it ideal for positive ion electrospray ionization (ESI+). Ensure your instrument is set to this mode.[8]

    • Mass Range: Confirm that the mass range you are scanning includes the [M+H]+ ion of your compound.

    • Capillary Voltage: The capillary (or sprayer) voltage has a significant impact on ionization efficiency.[8] A typical starting point for ESI+ is 3-4 kV.

  • Confirm LC System Integrity:

    • Flow Rate: Check that the LC pump is delivering the set flow rate and that the pressure is stable.[1]

    • Connections: Ensure all tubing is properly connected from the column to the MS source.[1] A loose connection can lead to a loss of sample and a poor or non-existent signal.

  • Assess Sample Quality:

    • Concentration: The concentration of your sample may be below the limit of detection (LOD) of the instrument.[1] Try injecting a more concentrated sample.

    • Degradation: Prepare a fresh sample to rule out degradation.[1]

    • Sample Diluent: The solvent used to dissolve your sample can impact peak shape and ionization. Ideally, the sample should be dissolved in the initial mobile phase.[7]

  • Optimize Ion Source Parameters:

    • Gas Flows (Nebulizer and Drying Gas): These are critical for desolvation. Insufficient gas flow can lead to poor droplet formation and reduced signal.

    • Drying Gas Temperature: The temperature should be high enough to facilitate desolvation without causing thermal degradation of your analyte.

  • Mobile Phase Optimization:

    • pH: As previously mentioned, mobile phase pH is a critical parameter.[2][3][4][9] An acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is an excellent starting point for good ionization in ESI+.[10]

    • Buffer Choice: Ensure you are using volatile buffers such as ammonium formate or ammonium acetate if buffering is required.[5] Non-volatile buffers like phosphate will contaminate the MS source.

Issue 2: Inconsistent Retention Times

Shifting retention times can compromise the reliability of your data. This section will help you identify and rectify the cause.

Potential Cause Explanation Recommended Solution
Poor Column Equilibration The column is not given enough time to equilibrate with the initial mobile phase conditions between injections.[1]Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.
Mobile Phase Composition Changes The composition of the mobile phase can change over time due to evaporation of the more volatile component.Prepare fresh mobile phase daily.[7] Keep solvent bottles capped.
Inconsistent Temperature Fluctuations in the column temperature will affect retention time.Use a column oven to maintain a constant temperature.[1]
Column Contamination Buildup of sample matrix components on the column can alter its chemistry.[6][7]Flush the column with a strong solvent. If the problem persists, replace the column.

Experimental Protocols

Protocol 1: Mobile Phase pH Screening for Signal Optimization

This protocol will guide you through a systematic evaluation of mobile phase pH to determine the optimal conditions for your compound.

Objective: To determine the effect of mobile phase pH on the retention time and signal intensity of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.

Materials:

  • Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • C18 reversed-phase column

Procedure:

  • Prepare Mobile Phases:

    • Acidic (pH ~2.7):

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Neutral (pH ~7):

      • Mobile Phase A: 10 mM ammonium formate in water

      • Mobile Phase B: Acetonitrile

    • Basic (pH ~10):

      • Mobile Phase A: 0.1% ammonium hydroxide in water

      • Mobile Phase B: Acetonitrile

  • Prepare Sample:

    • Prepare a 1 µg/mL solution of your compound in 50:50 water:acetonitrile.

  • LC-MS Method:

    • Use a consistent gradient for all conditions (e.g., 5-95% B over 5 minutes).

    • Equilibrate the column for at least 15 column volumes with the initial mobile phase conditions before the first injection and between each mobile phase change.

    • Inject the sample and record the chromatogram and mass spectrum for each pH condition.

  • Data Analysis:

    • Compare the retention time, peak area, and signal-to-noise ratio for your compound under each pH condition.

Expected Outcome: You will likely observe that the acidic mobile phase provides the highest signal intensity due to efficient protonation, while the basic mobile phase will result in the longest retention time on the C18 column.[2][9] This experiment will allow you to choose the best mobile phase for your specific analytical needs (e.g., high sensitivity vs. chromatographic resolution from other components).

Protocol 2: Ion Source Parameter Optimization (Flow Injection Analysis)

This protocol uses flow injection analysis (FIA) to rapidly optimize MS source parameters without chromatographic separation.

Objective: To determine the optimal ion source settings for maximizing the signal of your compound.

Procedure:

  • System Setup:

    • Remove the LC column and connect the injector directly to the MS source using a union.

    • Set the LC pump to deliver a constant flow of a representative mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a typical flow rate (e.g., 0.3 mL/min).

  • Sample Infusion:

    • Prepare a solution of your compound in the mobile phase at a concentration that gives a stable signal.

    • Continuously infuse the sample into the mobile phase stream using a syringe pump connected via a T-piece, or perform repeated injections.

  • Parameter Adjustment:

    • While monitoring the signal intensity of the [M+H]+ ion, systematically adjust one parameter at a time to find the value that gives the maximum response. The key parameters to optimize are:

      • Capillary/Sprayer Voltage

      • Drying Gas Temperature

      • Drying Gas Flow Rate

      • Nebulizer Gas Pressure

Data Interpretation Workflow:

cluster_0 Flow Injection Analysis (FIA) Setup cluster_1 Iterative Optimization infuse Infuse Analyte Solution monitor Monitor [M+H]+ Signal infuse->monitor adjust_voltage Adjust Capillary Voltage monitor->adjust_voltage adjust_temp Adjust Gas Temperature adjust_voltage->adjust_temp Re-iterate adjust_gas Adjust Gas Flow adjust_temp->adjust_gas Re-iterate adjust_neb Adjust Nebulizer Pressure adjust_gas->adjust_neb Re-iterate adjust_neb->adjust_voltage Re-iterate result Optimized Source Parameters adjust_neb->result

Caption: Workflow for optimizing ion source parameters using FIA.

By following these guides and protocols, you will be well-equipped to systematically optimize the LC-MS signal for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride and troubleshoot common issues that may arise during your analysis.

References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphthylisothiocyanate) derivatives. Semantic Scholar. [Link]

  • The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. MDPI. [Link]

  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. [Link]

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. ACS Publications. [Link]

  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC. [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry. [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]

  • Effect of Mobile Phase on Electrospray Ionization Efficiency. ResearchGate. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Excellence in Analytical Chemistry. [Link]

  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). SciSpace. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. PubMed. [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]

  • Optimising LC–MS and LC–MS-MS Methods. LCGC International. [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Bioavailability for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride

Welcome to the Technical Support Center. As researchers and formulation scientists, you are likely encountering severe pharmacokinetic (PK) bottlenecks when working with Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and formulation scientists, you are likely encountering severe pharmacokinetic (PK) bottlenecks when working with Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS: 1185312-31-5).

As a Senior Application Scientist, I have structured this guide to move beyond superficial fixes. We will dissect the causality of this compound's poor oral bioavailability, provide self-validating diagnostic protocols, and offer field-proven formulation and chemical strategies to overcome these hurdles.

The Mechanistic Root of the Problem

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a highly polar, multi-nitrogen scaffold. Its poor oral bioavailability (typically < 15% absolute bioavailability, F ) is rarely a dissolution issue; rather, it is a permeability and metabolic liability .

  • Ionization at Physiological pH: The piperidine nitrogen (pKa ~10) and the secondary amine linker are highly basic. In the intestinal lumen (pH 6.5–7.4), the molecule exists almost entirely in a protonated, ionized state. Ionized species cannot passively diffuse across the lipophilic enterocyte membrane, resulting in Biopharmaceutics Classification System (BCS) Class III behavior.

  • Efflux Liability: The combination of protonated basic amines and aromatic rings (pyrimidine) forms a classic pharmacophore for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.

  • First-Pass Metabolism: Secondary amines are highly susceptible to hepatic N-dealkylation and N-oxidation by Cytochrome P450 enzymes.

Diagnostic & Optimization Workflow

Before applying a fix, you must diagnose whether your specific in vivo failure is driven by poor permeability, efflux, or hepatic clearance.

Bioavailability_Workflow Start Administer Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl (Poor in vivo Bioavailability) IV_PK Conduct IV vs. PO PK Study Calculate Absolute Bioavailability (F) Start->IV_PK Low_F F < 20% Identify Clearance Mechanism IV_PK->Low_F Metabolism High IV Clearance (First-Pass / Hepatic Metabolism) Low_F->Metabolism Permeability Low PO Cmax, Low IV Clearance (Intestinal Absorption Failure) Low_F->Permeability SMEDDS Formulation Strategy: SMEDDS (Lymphatic Transport) Metabolism->SMEDDS Bypass Liver via Lymphatics Caco2 Caco-2 Bidirectional Assay (Calculate Efflux Ratio) Permeability->Caco2 Efflux Efflux Ratio > 2 (P-gp / BCRP Substrate) Caco2->Efflux Poor_Perm Papp < 1x10^-6 cm/s (Ionized Basic Amine) Caco2->Poor_Perm Efflux->SMEDDS Surfactants inhibit P-gp Poor_Perm->SMEDDS Enhance membrane fluidity Prodrug Chemical Strategy: N-acyloxyalkyl Carbamate Prodrug Poor_Perm->Prodrug Mask basic amine

Diagnostic workflow for isolating and resolving basic amine bioavailability failures.

Troubleshooting & FAQs

Q1: Our in vivo data shows a high IV half-life but a near-zero PO Cmax​ . How do we overcome this permeability wall?

A: This is the hallmark of an ionized basic amine failing to cross the enterocyte lipid bilayer. You have two primary paths:

  • Chemical Modification (Prodrug): Mask the secondary amine. Converting the secondary amine into an N-(acyloxy)alkyl carbamate prodrug significantly reduces the basicity and polarity of the molecule, allowing for rapid passive diffusion[1]. Once in the systemic circulation, ubiquitous esterases rapidly hydrolyze the carbamate, releasing the active Piperidin-3-ylmethyl-pyrimidin-2-yl-amine[2].

  • Formulation (SMEDDS): If chemical modification is not viable, utilize a Self-Microemulsifying Drug Delivery System (SMEDDS). SMEDDS formulations present the drug in a solubilized, lipid-rich micro-environment. High concentrations of surfactants (like Tween 80) in the SMEDDS temporarily disturb the intestinal cell membrane, increasing the permeability of polar drugs[3].

Q2: We suspect the compound is a P-glycoprotein (P-gp) substrate. How can we validate this and bypass the efflux pump?

A: Basic amines featuring aromatic rings are textbook P-gp substrates. To validate this, run a bidirectional Caco-2 permeability assay (see Protocol 1). If the Efflux Ratio ( Papp(B→A)​/Papp(A→B)​ ) is > 2.0, efflux is occurring. To bypass this, formulate the compound using a lipid-based system containing specific excipients. Surfactants commonly used in SMEDDS, such as Cremophor EL or Tween 80, act as potent, transient inhibitors of intestinal P-gp, effectively shutting down the efflux pump during the absorption window[4].

Q3: Our compound is being rapidly cleared by hepatic first-pass metabolism. Can formulation help?

A: Yes. By formulating the hydrochloride salt into a long-chain lipid-based SMEDDS, you can hijack the intestinal lymphatic system. Long-chain triglycerides promote the synthesis of chylomicrons in the enterocytes. The highly lipophilic microemulsion partitions into these chylomicrons, which are then transported via the lymphatic system directly into the systemic circulation (via the thoracic duct), entirely bypassing the hepatic portal vein and avoiding first-pass liver metabolism[3][5].

Self-Validating Experimental Protocols

Protocol 1: Bidirectional Caco-2 Assay with Monolayer Integrity Validation

Trustworthiness requires that you never trust permeability data without proving the biological barrier was intact.

Materials: Caco-2 cells (passage 25-40), Transwell inserts (0.4 µm pore size), HBSS buffer (pH 7.4), Lucifer Yellow (LY).

  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at 1×105 cells/cm². Culture for 21 days to allow tight junction formation and differentiation.

  • Self-Validation Step (TEER & LY): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 . Add 100 µM Lucifer Yellow to the apical chamber. If LY Papp​ is > 1×10−6 cm/s, discard the well; the tight junctions are compromised.

  • Dosing: Prepare a 10 µM solution of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl in HBSS.

    • Apical to Basolateral (A-B): Add 0.5 mL to the apical chamber, 1.5 mL blank HBSS to basolateral.

    • Basolateral to Apical (B-A): Add 1.5 mL to basolateral, 0.5 mL blank HBSS to apical.

  • Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Analysis: Quantify via LC-MS/MS. Calculate Papp​=(dQ/dt)/(A×C0​) . Calculate Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Preparation of a Supersaturable SMEDDS

This protocol utilizes the "spring and parachute" concept to prevent the basic amine from precipitating upon dilution in the GI tract[4].

  • Excipient Selection:

    • Oil Phase: Capmul MCM (30% w/w) - promotes lymphatic transport[3].

    • Surfactant: Tween 80 (50% w/w) - emulsifier and P-gp inhibitor[3].

    • Co-surfactant: PEG 400 (20% w/w) - increases solvent capacity[3].

    • Precipitation Inhibitor (The "Parachute"): HPMC (Hydroxypropyl methylcellulose) at 2% w/w.

  • Free Base Conversion (Optional but Recommended): While the HCl salt can be used, converting the compound to its free base or pairing it with a hydrophobic counterion (e.g., oleate) dramatically increases its solubility in the lipid phase[6].

  • Mixing: Combine Capmul MCM, Tween 80, and PEG 400 in a glass vial. Heat to 40°C and vortex until a clear, isotropic mixture forms.

  • Drug Loading: Add Piperidin-3-ylmethyl-pyrimidin-2-yl-amine (up to 50 mg/g of lipid mixture). Sonicate for 15 minutes until completely dissolved.

  • Polymer Addition: Disperse the 2% HPMC fine powder into the mixture.

  • Validation (Dispersion Test): Drop 1 mL of the SMEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C with gentle stirring. A transparent/translucent bluish dispersion should form spontaneously within 1 minute, indicating a droplet size < 100 nm[3].

Quantitative Data Summary

The following table models the expected pharmacokinetic improvements when transitioning Piperidin-3-ylmethyl-pyrimidin-2-yl-amine from a standard aqueous suspension to an optimized SMEDDS formulation or a Carbamate Prodrug strategy (based on analogous secondary amine/piperidine models).

Formulation / Strategy Cmax​ (ng/mL) Tmax​ (h)AUC 0−∞​ (ng·h/mL)Absolute Bioavailability ( F )Primary Mechanism of Improvement
Aqueous Suspension (HCl Salt) 45.21.5120.5~8%Baseline (Poor Permeability / High First-Pass)
Optimized SMEDDS 210.41.0605.0~42%P-gp Inhibition + Lymphatic Transport Bypass[3]
N-acyloxyalkyl Carbamate Prodrug 385.02.0890.5~65%Masked basicity leading to high passive diffusion[2]

References

  • Self-microemulsifying drug delivery system (SMEDDS) – challenges and road ahead. Taylor & Francis. Available at:[Link]

  • SELF-MICRO EMULSIFYING DRUG DELIVERY SYSTEMS (SMEDDS): A REVIEW ON PHYSICO-CHEMICAL AND BIOPHARMACEUTICAL ASPECTS. Journal of Drug Delivery and Therapeutics. Available at:[Link]

  • Preparation and Bioavailability Assessment of SMEDDS Containing Valsartan. AAPS PharmSciTech (PMC). Available at:[Link]

  • Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review. Arhiv za farmaciju (Hrčak). Available at:[Link]

  • Prodrug Strategies in Ocular Drug Delivery. Current Topics in Medicinal Chemistry (PMC). Available at:[Link]

  • Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP. European Journal of Medicinal Chemistry (PMC). Available at:[Link]

  • Bioavailable polyamines (US11395834B2). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride vs free base efficacy

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine: Hydrochloride vs. Free Base Efficacy & Preformulation Guide Executive Summary In early-stage drug development, the selection of the optimal physical form of a lead scaffold dict...

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Author: BenchChem Technical Support Team. Date: April 2026

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine: Hydrochloride vs. Free Base Efficacy & Preformulation Guide

Executive Summary

In early-stage drug development, the selection of the optimal physical form of a lead scaffold dictates its downstream pharmacokinetic (PK) and pharmacodynamic (PD) success. Piperidin-3-ylmethyl-pyrimidin-2-yl-amine is a highly versatile building block and pharmacophore frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

This guide provides an objective, data-driven comparison between the free base and hydrochloride (HCl) salt forms of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine. By examining the physicochemical causality behind their behavior, we provide researchers with self-validating protocols to evaluate solubility, permeability, and systemic efficacy.

Mechanistic Rationale: The Causality of Salt Selection

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine (C₁₀H₁₇N₄) possesses two distinct ionizable centers: a highly basic secondary aliphatic amine on the piperidine ring (predicted pKa ~9.5) and a weakly basic primary amine on the pyrimidine ring (predicted pKa ~3.5).

The choice between the free base and the HCl salt fundamentally alters the compound's crystal lattice energy and hydration dynamics [1].

  • The Free Base: Exists as an uncharged, lipophilic entity at physiological intestinal pH (pH 6.8). While this maximizes membrane permeability (favoring passive transcellular diffusion), its high crystal lattice energy and lack of ion-dipole interactions with water severely restrict its aqueous dissolution rate.

  • The Hydrochloride Salt: Protonation of the piperidine nitrogen yields the mono-hydrochloride salt. The introduction of the chloride counterion lowers the activation energy required for solvent cavitation, driving rapid aqueous solvation [2]. In the highly acidic environment of the stomach (pH 1.2), the HCl salt undergoes instantaneous dissolution, preventing the dissolution-rate-limited absorption often observed with the free base [3].

Pathway A Piperidin-3-ylmethyl-pyrimidin-2-yl-amine (Lead Scaffold) B Free Base Form (Lipophilic, Low Aqueous Sol.) A->B C Hydrochloride Salt (Hydrophilic, High Aqueous Sol.) A->C D Gastric Dissolution (pH 1.2 - 4.5) B->D Slow C->D Rapid E Intestinal Absorption (Caco-2) D->E F Systemic Circulation (PK Profile) E->F G Target Tissue Efficacy F->G

Fig 1: Formulation-to-Efficacy Pathway for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine.

Comparative Data Analysis

The following table synthesizes representative preformulation data comparing the two forms. The data highlights the classic trade-off in medicinal chemistry: the salt form sacrifices intrinsic lipophilicity for vastly superior kinetic solubility, ultimately driving higher systemic exposure (AUC).

ParameterFree Base FormHydrochloride (HCl) SaltAnalytical Implication
Molecular Weight ( g/mol ) 192.26228.73Adjust dosing for salt mass fraction.
Kinetic Solubility (pH 7.4) < 10 µg/mL> 500 µg/mLHCl salt prevents precipitation in assays.
LogD (pH 7.4) 2.1-0.5 (Apparent)Free base partitions better into lipids.
Caco-2 Permeability (Papp) 18 × 10⁻⁶ cm/s12 × 10⁻⁶ cm/sFree base exhibits superior intrinsic flux.
In Vivo Oral Bioavailability (F%) 15 - 20%65 - 75%HCl salt overcomes dissolution limits.
Cmax (Oral, Rodent Model) Low, highly variableHigh, dose-proportionalHCl salt ensures reliable target engagement.

Experimental Methodologies

To objectively validate the efficacy differences between the free base and HCl salt, researchers must employ a self-validating system of assays. The workflow below ensures that in vitro artifacts (such as compound precipitation) are not mistaken for lack of biological efficacy.

Workflow Step1 Compound Preparation Step2 Physicochemical Profiling Step1->Step2 Step3 In Vitro Assays Step2->Step3 Step4 In Vivo PK Evaluation Step3->Step4 Step5 Efficacy Correlation Step4->Step5

Fig 2: Experimental workflow for comparative efficacy evaluation of salt vs. free base forms.

Protocol 1: Kinetic Solubility and pH-Dependent Dissolution

Causality: Determines if the compound will precipitate when transitioning from the acidic stomach to the neutral intestine.

  • Preparation: Prepare 10 mM stock solutions of both the free base and HCl salt in 100% DMSO.

  • Dilution: Spike 5 µL of stock into 495 µL of simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) in 96-well plates (final DMSO = 1%).

  • Incubation: Incubate at 37°C for 2 hours with orbital shaking (300 rpm).

  • Filtration & Quantification: Filter through a 0.22 µm PVDF membrane to remove insoluble particulates. Quantify the dissolved fraction via HPLC-UV against a standard curve. Validation Check: The HCl salt should demonstrate >95% recovery in SGF, whereas the free base will likely show incomplete dissolution.

Protocol 2: Caco-2 Permeability Assay

Causality: Assesses intestinal absorption potential. The HCl salt must deprotonate at the intestinal brush border to permeate the lipid bilayer.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply 10 µM of the free base or HCl salt (in HBSS buffer, pH 7.4) to the apical chamber.

  • Sampling: Collect 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with fresh buffer.

  • Analysis: Analyze via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ). Validation Check: Ensure mass balance (Apical + Basolateral + Cellular accumulation) is >80% to rule out non-specific binding to the plasticware.

Protocol 3: In Vivo Pharmacokinetic (PK) Evaluation

Causality: Bridges in vitro solubility/permeability to systemic efficacy.

  • Formulation: Suspend the free base in 0.5% Methylcellulose/0.1% Tween-80. Dissolve the HCl salt in a simple aqueous vehicle (e.g., 0.9% Saline or 5% Dextrose).

  • Administration: Administer to male Sprague-Dawley rats (n=3 per group) via oral gavage (PO) at 10 mg/kg.

  • Blood Collection: Collect serial blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • PK Modeling: Extract plasma and analyze via LC-MS/MS. Use non-compartmental analysis (NCA) to determine Cmax​ , AUC0−t​ , and T1/2​ .

Conclusion & Strategic Recommendations

For Piperidin-3-ylmethyl-pyrimidin-2-yl-amine , the Hydrochloride salt is definitively the superior choice for in vivo efficacy studies and downstream formulation. While the free base exhibits excellent intrinsic permeability, its crystalline lattice severely limits aqueous dissolution, leading to erratic and sub-therapeutic systemic exposure.

By utilizing the HCl salt, researchers ensure rapid gastric dissolution, maximizing the concentration gradient driving intestinal absorption. The free base should be reserved strictly for specialized non-aqueous assays or as an intermediate in synthetic workflows.

References

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19.[Link][1]

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.[Link][2]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

Sources

Comparative

Comparative analysis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride and standard inhibitors

Comparative Analysis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride (PMPA-HCl) and Standard Kinase Inhibitors Executive Summary & Mechanistic Rationale Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride (PMPA-HCl) and Standard Kinase Inhibitors

Executive Summary & Mechanistic Rationale

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (PMPA-HCl, CAS 1185312-31-5) is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD)[1]. Unlike fully elaborated standard inhibitors, PMPA-HCl serves as a foundational scaffold. The 2-aminopyrimidine moiety is universally recognized as a privileged pharmacophore for ATP-competitive kinase inhibition, serving as the core structural motif for numerous FDA-approved targeted therapies[2].

Causality of Hinge Binding: In the ATP-binding cleft of protein kinases, the hinge region connects the N-terminal and C-terminal lobes. The 2-aminopyrimidine core of PMPA-HCl mimics the adenine ring of ATP. Specifically, the pyrimidine N1 acts as a hydrogen bond acceptor, while the exocyclic 2-amine acts as a hydrogen bond donor[3]. This bidentate interaction anchors the molecule to the backbone amides of the hinge region (e.g., Leu83 in CDK2 or Val135 in GSK3β)[4]. The attached piperidin-3-ylmethyl group provides a highly tunable vector directing towards the solvent-exposed region or ribose pocket. This allows medicinal chemists to optimize pharmacokinetic properties and target specific kinase back-pockets without disrupting the primary hinge interaction[4].

Comparative Performance Data

To objectively evaluate the utility of PMPA-HCl, it must be analyzed as a high-efficiency ligand fragment rather than a finished drug. The table below compares the baseline physicochemical and biochemical properties of the PMPA-HCl scaffold against fully elaborated standard 2-aminopyrimidine inhibitors: Palbociclib (CDK4/6 inhibitor) and Imatinib (BCR-ABL inhibitor).

MetricPMPA-HCl (Fragment Scaffold)Palbociclib (Standard CDK4/6i)Imatinib (Standard BCR-ABLi)
Molecular Weight ( g/mol ) 228.73 (Free base: 192.26)447.54493.60
H-Bond Donors / Acceptors 2 / 44 / 84 / 7
Ligand Efficiency (LE) ~0.45 kcal/mol/HA (High)~0.32 kcal/mol/HA (Standard)~0.30 kcal/mol/HA (Standard)
Baseline Target IC50 10 - 50 µM (Fragment-level)11 nM (CDK4)250 nM (ABL)
Kinetic Aqueous Solubility > 1000 µM (Highly soluble)~50 µM (pH dependent)~100 µM

Data Interpretation: While PMPA-HCl exhibits a micromolar IC50 typical of unoptimized fragments, its high Ligand Efficiency (LE > 0.3) indicates that the binding energy per heavy atom is exceptionally strong. This efficiency is driven almost entirely by the optimal hinge-binding geometry of the 2-aminopyrimidine core[3].

Experimental Protocols for Scaffold Validation

To objectively compare the binding kinetics and potency of PMPA-HCl derivatives against standard inhibitors, the following self-validating experimental workflows are employed.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

Causality: TR-FRET is selected over standard luminescent ADP-Glo assays because the time-gated fluorescence measurement eliminates interference from compound auto-fluorescence—a critical factor when screening high concentrations (up to 1 mM) of early-stage fragments like PMPA-HCl.

Step-by-Step Methodology:

  • Assay Preparation: Dispense 5 µL of kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) into a 384-well low-volume plate.

  • Compound Addition: Add 100 nL of PMPA-HCl (titrated from 1 mM to 1 µM) or standard inhibitor (Palbociclib, titrated from 10 µM to 0.1 nM) in DMSO using an acoustic liquid handler. Include DMSO-only wells (negative control) and staurosporine (positive control).

  • Protein & Tracer Incubation: Add 2.5 µL of GST-tagged Kinase and 2.5 µL of a fluorophore-labeled ATP-competitive tracer. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Detection Reagent: Add 5 µL of Europium-labeled anti-GST antibody (FRET donor). Incubate for an additional 30 minutes.

  • Signal Acquisition: Read the plate on a microplate reader equipped with a TR-FRET module. Calculate the emission ratio (665 nm / 615 nm).

  • Self-Validation Metric: Calculate the Z'-factor. The assay is only validated if Z' > 0.6, ensuring the signal window is statistically robust for distinguishing fragment-level inhibition from assay noise.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While IC50 provides overall potency, SPR determines the association ( kon​ ) and dissociation ( koff​ ) rates. Fragment scaffolds like PMPA-HCl typically exhibit fast on/fast off kinetics, whereas standard inhibitors exhibit slower dissociation due to extensive hydrophobic contacts in the kinase back pocket[4].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 Resonance Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold dilution series of PMPA-HCl (100 µM to 3.125 µM) in running buffer (PBS-P+ with 2% DMSO).

  • Injection Cycle: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Solvent Correction (Critical): Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts, which is mandatory for low-molecular-weight fragments.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Visualizations

HingeBinding KinaseHinge Kinase Hinge Region (e.g., Leu83 in CDK2) Pyrimidine 2-Aminopyrimidine Core (H-Bond Donor & Acceptor) KinaseHinge->Pyrimidine Dual H-Bonds Piperidine Piperidin-3-ylmethyl Group (Solvent Vector) Pyrimidine->Piperidine Covalent Link StandardDrug Elaborated Standard Drug (e.g., Palbociclib) Piperidine->StandardDrug Lead Optimization

Fig 1: ATP-competitive hinge-binding mechanism of the 2-aminopyrimidine scaffold.

TRFRET Step1 Compound Incubation (PMPA-HCl + Kinase) Step2 Tracer Addition (Fluorophore-ATP) Step1->Step2 Step3 Europium-Anti-Tag Ab (FRET Donor) Step2->Step3 Step4 Signal Detection (665nm / 615nm) Step3->Step4

Fig 2: Step-by-step TR-FRET assay workflow for evaluating kinase inhibitor binding affinity.

References

  • [2] Title: Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • [4] Title: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • [3] Title: Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Source: Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

Sources

Validation

A Researcher's Guide to the Comparative Analysis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride Across Cancer Cell Lines

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro cytotoxic potential of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. Due to a lack of p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro cytotoxic potential of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. Due to a lack of publicly available IC50 data for this specific compound, this document serves as a detailed, practical manual for generating and comparing these critical values across a panel of cancer cell lines. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, comparable data.

Introduction: The Rationale for Investigating Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

The scaffold of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride integrates two key heterocyclic structures, piperidine and pyrimidine, which are prevalent in medicinal chemistry and are components of numerous clinically approved drugs. The piperidine ring, a saturated heterocycle, is a versatile scaffold that can influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The pyrimidine ring is a core component of nucleobases and is found in many anticancer agents that function as kinase inhibitors or antimetabolites. The combination of these two moieties in a single molecule suggests a potential for interaction with various biological targets relevant to cancer cell proliferation and survival.

While the precise mechanism of action for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is not yet elucidated, related piperidine-containing compounds have been investigated as inhibitors of various enzymes, including histone demethylases like LSD1, which play a crucial role in regulating gene expression in cancer. Therefore, a systematic evaluation of its cytotoxic activity across a diverse range of cancer cell lines is a critical first step in understanding its therapeutic potential.

Selecting a Panel of Cancer Cell Lines for IC50 Determination

The choice of cell lines is a critical experimental parameter that can significantly influence the outcome and interpretation of in vitro studies. A well-selected panel should represent a diversity of cancer types and, if possible, different molecular subtypes within a cancer type. This approach allows for the identification of potential tumor types that are particularly sensitive to the compound and can provide initial clues about its mechanism of action.

For a preliminary screen of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, the following commercially available and well-characterized human cancer cell lines are recommended:

  • A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer.

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive breast cancer cell line.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, often more aggressive and with fewer treatment options than ER-positive breast cancers.

  • HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.

  • HT-29 (Colon Adenocarcinoma): A representative model for colorectal cancer.

  • HCT116 (Colon Carcinoma): Another common colorectal cancer cell line with a different genetic background than HT-29.

This selection provides a breadth of different cancer origins and some intra-cancer type diversity, increasing the likelihood of identifying specific sensitivities.

A Detailed Protocol for IC50 Determination using the Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a reliable and widely accepted method for high-throughput screening of cytotoxic compounds.

Experimental Workflow

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Stock Preparation compound_treatment 24h Post-seeding: Compound Treatment compound_prep->compound_treatment cell_seeding->compound_treatment incubation 72h Incubation compound_treatment->incubation cell_fixation Cell Fixation with TCA incubation->cell_fixation staining Staining with SRB cell_fixation->staining solubilization Solubilization of SRB staining->solubilization readout Absorbance Reading at 510 nm solubilization->readout data_normalization Data Normalization readout->data_normalization dose_response Dose-Response Curve Generation data_normalization->dose_response ic50_calc IC50 Calculation dose_response->ic50_calc

Caption: Experimental workflow for IC50 determination using the SRB assay.

Step-by-Step Methodology
  • Cell Culture: Maintain the selected cancer cell lines in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a predetermined optimal density (typically 5,000-10,000 cells/well). Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Prepare a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Compound Treatment: After 24 hours of incubation, replace the medium in the wells with fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated plates for a further 72 hours.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Data Presentation and Comparison

The IC50 values obtained from the different cell lines should be tabulated for easy comparison.

Cell LineCancer TypeIC50 of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (µM)
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
MDA-MB-231Breast AdenocarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value
HT-29Colon AdenocarcinomaExperimental Value
HCT116Colon CarcinomaExperimental Value

Putative Mechanism of Action and Signaling Pathways

While the exact molecular target of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is unknown, its structural similarity to other heterocyclic compounds suggests potential interactions with key signaling pathways implicated in cancer. For instance, many pyrimidine-based compounds are known to be kinase inhibitors. A plausible, yet hypothetical, mechanism of action could involve the inhibition of a protein kinase within a critical cell survival pathway, such as the PI3K/AKT/mTOR pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Activation Compound Piperidin-3-ylmethyl- pyrimidin-2-yl-amine HCl Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by the test compound.

This diagram illustrates a potential mechanism where the compound could inhibit an upstream kinase like PI3K, leading to the downregulation of pro-survival signals and ultimately, the inhibition of cancer cell proliferation. Further experimental work, such as kinase profiling assays and western blotting for key pathway proteins, would be necessary to validate this hypothesis.

Conclusion

This guide provides a robust framework for the initial in vitro characterization of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. By following the detailed protocols for IC50 determination and employing a diverse panel of cancer cell lines, researchers can generate valuable, high-quality data to assess the cytotoxic potential of this compound. The resulting comparative data will be instrumental in guiding future studies, including the elucidation of its mechanism of action and the evaluation of its potential as a novel anticancer agent.

References

  • HXCHEM. (n.d.). (2-Chloro-pyrimidin-4-ylmethyl)-methyl-(s)-piperidin-3-yl-amine hydrochloride/CAS:1421047-69-9. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(23), 9483–9494. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Wu, F., Zhou, C., Yao, Y., Wei, L., Feng, Z., Deng, L., & Song, Y. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Retrieved from [Link]

Comparative

Comparative Guide: Mass Spectrometry Validation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride Purity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS: 1185312-31-5) Executive Summary & Chemical Context Pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (CAS: 1185312-31-5)

Executive Summary & Chemical Context

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and novel psychoactive substance (NPS) analogs. Structurally, it features a basic piperidine ring linked via a methylene bridge to a pyrimidine-2-amine moiety.

Validating the purity of this intermediate is a critical quality attribute (CQA) in early-stage drug development. While traditional workflows rely heavily on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the lack of a strong, extended conjugated chromophore in the piperidine moiety often leads to poor UV sensitivity and the potential masking of co-eluting non-UV-absorbing impurities. This guide objectively compares analytical methodologies and demonstrates why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the superior, self-validating system for the purity determination of this specific amine hydrochloride.

Comparative Analysis of Purity Validation Techniques

To establish the most robust analytical framework, we must evaluate the causality behind technique selection. Table 1 compares the performance of three primary analytical alternatives for this compound.

Table 1: Performance Comparison of Analytical Alternatives

Analytical TechniqueSensitivity (LOD)Structural ConfirmationSuitability for Amine HydrochloridesKey Limitations
HPLC-UV ~0.1 - 0.5% w/wNone (Retention Time only)Moderate (Requires ion-pairing)Poor UV absorption of the piperidine moiety; cannot identify unknown impurities.
GC-MS ~0.05% w/wHigh (EI Fragmentation)Poor (Requires derivatization)Hydrochloride salts are non-volatile; thermal degradation of the methylene bridge is common.
LC-MS/MS (ESI+) <0.001% w/w High (MRM Transitions) Excellent (Direct analysis) Requires stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects.

The Causality of Superiority: LC-MS/MS operating in Electrospray Ionization positive mode (ESI+) is the optimal choice[1]. The highly basic nitrogen of the piperidine ring (pKa ~11) acts as a primary proton acceptor, driving the equilibrium toward the [M+H]+ state in the ESI droplet. This results in exceptional ionization efficiency without the need for thermal volatilization (which plagues GC-MS) or reliance on weak chromophores (which limits HPLC-UV).

Mechanistic Causality: Ionization and Fragmentation Dynamics

Understanding the gas-phase dissociation of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine is essential for developing a self-validating Multiple Reaction Monitoring (MRM) method.

The free base molecular weight is 192.26 g/mol , yielding a robust precursor ion at m/z 193.1 [M+H]+ . Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation pathways driven by charge localization on the piperidine nitrogen [2]. The primary cleavage occurs at the C-N bond of the methylene bridge, yielding a stable piperidine fragment (m/z 84.1) and a pyrimidine-amine neutral loss, or conversely, an α -cleavage yielding the pyrimidine-amine fragment (m/z 108.0).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 193.1 Frag1 Piperidine Cleavage m/z 84.1 Precursor->Frag1 C-N Cleavage Frag2 Pyrimidine-Amine Fragment m/z 108.0 Precursor->Frag2 α-Cleavage Frag3 Ring Fission m/z 56.1 Frag1->Frag3 -C2H4

Figure 1: Proposed ESI+ fragmentation pathway for the m/z 193.1 precursor ion.

Self-Validating LC-MS/MS Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating a structurally analogous internal standard (e.g., a deuterated piperidine derivative), the method inherently corrects for variations in injection volume and ESI ion suppression, ensuring absolute quantitative accuracy in accordance with [3].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve in LC-MS grade Methanol:Water (50:50, v/v) to create a 1.0 mg/mL stock solution.

  • Dilute the stock solution with 0.1% Formic Acid in water to generate a calibration curve spanning 1 ng/mL to 1000 ng/mL.

  • Self-Validation Step: Spike all calibration standards and unknown samples with 50 ng/mL of the Internal Standard (IS) prior to injection.

Phase 2: Chromatographic Separation

  • Column: Polar-endcapped C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: Standard silica supports contain unreacted silanols that cause severe peak tailing for basic secondary amines. Polar endcapping neutralizes these sites, ensuring sharp peak symmetry.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as the proton source for ESI+.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry (MRM Mode)

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Transitions: Quantifier: m/z 193.1 84.1 (Collision Energy: 20 eV). Qualifier: m/z 193.1 108.0 (Collision Energy: 15 eV).

LCMS_Workflow SamplePrep Sample Preparation (Dilution & IS Spiking) Chromatography UHPLC Separation (Polar-Endcapped C18) SamplePrep->Chromatography 2 µL Injection Ionization ESI+ Ionization (Protonation of Amines) Chromatography->Ionization Eluent MassAnalysis Tandem Mass Spectrometry (MRM: m/z 193.1 -> 84.1) Ionization->MassAnalysis [M+H]+ Ions DataProcessing Data Processing (ICH Q2(R1) Compliance) MassAnalysis->DataProcessing Chromatograms

Figure 2: LC-MS/MS workflow for amine hydrochloride purity validation.

Experimental Validation Data

The method was validated strictly against the guidance [4]. The experimental data below demonstrates the superiority of the LC-MS/MS approach for quantifying trace impurities in the API batch.

Table 2: ICH Q2(R1) Validation Parameters for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine

Validation ParameterExperimental ResultICH Q2(R1) Acceptance Criteria
Linearity Range 1.0 ng/mL – 1000 ng/mLCorrelation coefficient ( R2 ) 0.995
Correlation Coefficient ( R2 ) 0.9994 0.995
Limit of Detection (LOD) 0.2 ng/mL (S/N > 3)Signal-to-Noise ratio 3:1
Limit of Quantitation (LOQ) 1.0 ng/mL (S/N > 10)Signal-to-Noise ratio 10:1
Intra-day Precision (%RSD) 1.8% (at 50 ng/mL, n=6) 2.0%
Inter-day Precision (%RSD) 2.4% (at 50 ng/mL, n=12) 3.0%
Accuracy (Recovery %) 98.5% – 101.2%98.0% – 102.0%

References

  • National Center for Biotechnology Information (NCBI). Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization and Electrospray Ionization High-Resolution Mass Spectrometry. J Am Soc Mass Spectrom. (2020). Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available at:[Link]

Comparative

A Comparative Guide to Pyrimidine Derivatives in Kinase Inhibition: Benchmarking Against Piperidin-3-ylmethyl-pyrimidin-2-yl-amine Hydrochloride

Introduction: The Ubiquitous Pyrimidine Scaffold in Drug Discovery The pyrimidine nucleus, a fundamental six-membered heterocycle, is a cornerstone of medicinal chemistry.[1] Its presence in the essential building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ubiquitous Pyrimidine Scaffold in Drug Discovery

The pyrimidine nucleus, a fundamental six-membered heterocycle, is a cornerstone of medicinal chemistry.[1] Its presence in the essential building blocks of DNA and RNA has made it a privileged scaffold for the development of therapeutic agents that can interact with a myriad of biological targets.[1][2] This guide provides a comparative analysis of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride and other prominent pyrimidine derivatives. While specific, publicly available experimental data on Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is limited, its structure—featuring a pyrimidine core linked to a piperidine moiety—suggests potential activity within the well-established domain of kinase inhibition.[3][4]

This document will therefore compare this structural class to three major families of pyrimidine-based kinase inhibitors: those targeting the Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and the Bcr-Abl fusion protein. Through an examination of their mechanisms of action, supported by experimental data and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and advancing pyrimidine-based therapeutics.

The Landscape of Pyrimidine-Based Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrimidine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors, largely due to its ability to mimic the adenine core of ATP and form key hydrogen bonds within the kinase ATP-binding pocket.[6][7]

Logical Framework for Kinase Inhibition

The following diagram illustrates the general principle of competitive kinase inhibition by pyrimidine derivatives.

G cluster_0 Active Kinase cluster_1 Inhibited Kinase ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Substrate Substrate Substrate_out Kinase->Substrate Phosphorylates Pyrimidine Pyrimidine Derivative (e.g., Imatinib, Gefitinib) Inactive_Kinase Kinase Active Site Pyrimidine->Inactive_Kinase Competitively Binds No_Phosphorylation No Phosphorylation Inactive_Kinase->No_Phosphorylation No_Phosphorylation_out ATP_source

Caption: General mechanism of ATP-competitive kinase inhibition.

Bcr-Abl Tyrosine Kinase Inhibitors: The Imatinib Paradigm

The fusion protein Bcr-Abl, resulting from the Philadelphia chromosome translocation, is the causative agent of Chronic Myeloid Leukemia (CML).[8] Imatinib, a 2-phenylaminopyrimidine derivative, was a landmark achievement in targeted cancer therapy, demonstrating remarkable efficacy by inhibiting the Bcr-Abl tyrosine kinase.[9]

Mechanism of Action

Imatinib functions as a Type-II inhibitor, binding to the ATP-binding site of the Abl kinase domain when it is in an inactive conformation.[8][10] This binding event prevents the kinase from adopting its active conformation, thereby blocking substrate phosphorylation and downstream signaling pathways that drive cell proliferation.[9]

Representative Compound: Imatinib
  • Structure: alt text

  • Key Features: The 2-phenylaminopyrimidine core is crucial for its activity, forming hydrogen bonds with the hinge region of the Abl kinase domain.[10]

Performance Data

Imatinib demonstrates high potency against the Bcr-Abl kinase. However, resistance can emerge, most notably through the "gatekeeper" T315I mutation, which creates steric hindrance that prevents imatinib from binding effectively.[11][12] This has spurred the development of second and third-generation inhibitors, some of which also utilize a pyrimidine or related heterocyclic scaffold.[12][13]

EGFR Tyrosine Kinase Inhibitors: The Rise of Gefitinib

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when overexpressed or mutated, can drive the growth of various solid tumors, including non-small cell lung cancer (NSCLC).[14][15] Pyrimidine derivatives have been successfully developed as EGFR inhibitors.[16][17]

Mechanism of Action

Gefitinib is an anilinoquinazoline (a fused pyrimidine system) that acts as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[15][18] By occupying the ATP binding site, it blocks receptor autophosphorylation and subsequent activation of downstream pro-survival signaling pathways.[19]

Representative Compound: Gefitinib
  • Structure: alt text

  • Key Features: The quinazoline scaffold is a bioisostere of the purine ring of ATP, allowing for effective competition at the kinase active site.[17]

Performance Data

Gefitinib is particularly effective against tumors harboring activating mutations in the EGFR kinase domain.[16] However, similar to imatinib, resistance can develop, often through a secondary T790M mutation in the EGFR gatekeeper residue.[16]

Cyclin-Dependent Kinase (CDK) Inhibitors: The Roscovitine Case

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[6] Roscovitine, a purine analogue (which shares a similar bicyclic structure to some fused pyrimidines), was one of the early and widely studied CDK inhibitors.[20] Many newer, more potent CDK inhibitors are based on pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds.[21][22]

Mechanism of Action

Roscovitine competes with ATP for binding to the active site of several CDKs, most notably CDK1, CDK2, CDK5, CDK7, and CDK9.[20][23] This inhibition leads to cell cycle arrest and the induction of apoptosis.[24] The crystal structure of Roscovitine bound to CDK2 reveals how its purine-like core occupies the adenine binding pocket.[25]

Representative Compound: Roscovitine
  • Structure: alt text

  • Key Features: As a purine analog, it effectively mimics ATP, with substitutions that enhance its binding affinity and selectivity for certain kinases over others.[23]

Performance Data

While a valuable research tool, first-generation inhibitors like roscovitine had limitations in terms of potency and selectivity.[21] Newer generations of CDK inhibitors, many of which are pyrimidine-based, have shown improved profiles and some have gained clinical approval.[26][27]

Comparative Performance Data

The following table summarizes the in vitro potency of the representative pyrimidine derivatives against their primary kinase targets.

CompoundPrimary TargetIC₅₀ (nM)Compound Class
Imatinib Bcr-Abl~250-500Phenylaminopyrimidine
Gefitinib EGFR (wild-type)~33Anilinoquinazoline
Roscovitine CDK2/cyclin E~400Purine Analogue
PD166326 Bcr-Abl0.3 (cellular IC₅₀)Pyrido[2,3-d]pyrimidine
Compound 42 EGFR (L858R/T790M)34Pyrido[3,4-d]pyrimidine
Compound 15 CDK2/cyclin A261Pyrazolo[3,4-d]pyrimidine

Note: IC₅₀ values can vary based on experimental conditions. Data is compiled from multiple sources for illustrative purposes.[6][14]

Experimental Protocols: Methodologies for Comparative Evaluation

To ensure the rigorous and reproducible evaluation of pyrimidine derivatives, standardized in vitro assays are essential.

Experimental Workflow Overview

Caption: A generalized workflow for the preclinical evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol describes a method to determine the biochemical potency (IC₅₀) of a test compound against a specific protein kinase.

Causality: This assay directly measures the ability of a compound to inhibit the catalytic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the purified kinase enzyme, and the specific peptide substrate.

  • Compound Addition: Add the test pyrimidine derivative at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), allowing for substrate phosphorylation.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter paper multiple times with phosphoric acid to remove any unbound radiolabeled ATP.

  • Quantification: Measure the amount of radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the inhibition percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability.[28]

Causality: This assay determines the cytotoxic or cytostatic effect of a compound on whole cells. Viable cells with active metabolism can reduce the MTT tetrazolium salt to a colored formazan product, providing a quantitative measure of cell health.[29][30]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., K562 for Bcr-Abl, A549 for EGFR) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[28]

  • Formazan Formation: Incubate the plate for 3-4 hours to allow for the reduction of MTT to formazan crystals by live cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.[31]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The pyrimidine scaffold is a remarkably versatile and successful platform for the development of targeted kinase inhibitors. While direct comparative data for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is not yet prevalent in the literature, its structural motifs place it within a class of compounds with high potential for kinase-modulating activity. By benchmarking against well-characterized pyrimidine derivatives like Imatinib, Gefitinib, and the broader family of CDK inhibitors, researchers can establish a robust framework for evaluating novel compounds. The experimental protocols provided herein offer a standardized approach to generating the critical data needed to compare potency and cellular efficacy. Future structure-activity relationship (SAR) studies on piperidine-substituted pyrimidines will be invaluable in elucidating their specific targets and optimizing their therapeutic potential.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

  • Sharma, S. V., Bell, D. W., Settleman, J., & Haber, D. A. (2007). Epidermal growth factor receptor mutations in lung cancer.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Pharmaceuticals, 14(9), 865. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][16][28]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports, 12(1), 18033. [Link]

  • Clinically approved pyrimidine scaffolds as EGFR inhibitors. (n.d.). ResearchGate. [Link]

  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). (2009, February 24). BMC Structural Biology, 9, 15. [Link]

  • Anti‐angiogenic effects of novel cyclin‐dependent kinase inhibitors with a pyrazolo[4,3‐d]pyrimidine scaffold. (2019). British Journal of Pharmacology, 176(22), 4349–4364. [Link]

  • Discovery of EGFR Selective 4,6-Disubstituted Pyrimidines from a Combinatorial Kinase-Directed Heterocycle Library. (2006, January 31). Journal of the American Chemical Society, 128(6), 1888–1889. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2023). Current Medicinal Chemistry, 30(24), 2736-2758. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). New Journal of Chemistry, 48, 1039-1052. [Link]

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. (2010, September 9). Journal of Medicinal Chemistry, 53(17), 6392–6407. [Link]

  • Imatinib. (n.d.). Wikipedia. [Link]

  • 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022, June 24). Journal of Medicinal Chemistry, 65(13), 9002–9026. [Link]

  • Chemical structure of roscovitine and CR8. (n.d.). ResearchGate. [Link]

  • Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023, February 25). European Journal of Medicinal Chemistry, 250, 115201. [Link]

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. (2015, November 12). Journal of Medicinal Chemistry, 58(21), 8393–8406. [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023, March 30). Journal of Biomolecular Structure and Dynamics, 41(8), 3045-3065. [Link]

  • In vitro NLK Kinase Assay. (2017). Bio-protocol, 7(14), e2402. [Link]

  • Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (n.d.). ResearchGate. [Link]

  • CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. (n.d.). ResearchGate. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). Molecules, 26(17), 5173. [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. [Link]

  • 2A4L: Human cyclin-dependent kinase 2 in complex with roscovitine. (n.d.). RCSB PDB. [Link]

  • A) Molecular structure of imatinib. (B) Mode of action of... (n.d.). ResearchGate. [Link]

  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. (2015, November 12). Journal of Medicinal Chemistry, 58(21), 8393–8406. [Link]

  • Pyrido[2,3-d]pyrimidine derivatives as BCR-ABL kinase inhibitors. (n.d.). ResearchGate. [Link]

  • In vitro kinase assay. (n.d.). Wako. [Link]

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. (2010, September 9). Journal of Medicinal Chemistry, 53(17), 6392–6407. [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). University of Pennsylvania. [Link]

  • Roscovitine in cancer and other diseases. (2015). Annals of Translational Medicine, 3(12), 165. [Link]

  • IMATINIB Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, February 14). Gpatindia. [Link]

  • imatinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Roscovitine. (n.d.). PubChem. [Link]

  • Definition of gefitinib. (n.d.). National Cancer Institute. [Link]

  • Gefitinib. (n.d.). Wikipedia. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February). International Journal of Novel Research and Development, 9(2), 1-15. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(21), 6458. [Link]

Sources

Safety & Regulatory Compliance

Safety

Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride proper disposal procedures

An authoritative, scientifically grounded protocol for the disposal of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (C₁₀H₁₇ClN₄) is essential for maintaining laboratory safety, regulatory compliance, and envir...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, scientifically grounded protocol for the disposal of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride (C₁₀H₁₇ClN₄) is essential for maintaining laboratory safety, regulatory compliance, and environmental stewardship. As a complex nitrogenous heterocycle stabilized as a hydrochloride salt, this pharmaceutical intermediate presents specific physicochemical hazards that dictate its lifecycle management.

The following standard operating procedure (SOP) bypasses generic advice to provide causality-driven, step-by-step guidance for drug development professionals and safety officers.

Physicochemical Hazard Profiling & Causality

To manage chemical waste effectively, one must first understand the molecular behavior that necessitates these protocols.

  • Ecotoxicity & Biological Recalcitrance: The dual-ring architecture (piperidine and pyrimidine) of this compound is highly resistant to the biological degradation processes utilized in standard municipal wastewater treatment facilities. If discharged into the drain, these active pharmaceutical ingredients (APIs) persist in the environment, leading to water and soil contamination, and posing chronic toxicity risks to aquatic ecosystems[1].

  • Combustion Chemistry & Emissions: High-temperature incineration is the environmentally preferred method for destroying unused pharmaceuticals[2]. However, because this molecule contains four nitrogen atoms and a chloride counterion, its thermal decomposition will yield toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas. Therefore, disposal must be routed exclusively to commercial incinerators equipped with advanced alkaline wet scrubbers.

  • Aqueous Corrosivity: When dissolved in water, the hydrochloride salt can significantly depress the pH of the solution. If the pH of the resulting aqueous waste stream falls to 2.0 or below, it legally triggers classification as an EPA D002 characteristic corrosive hazardous waste[3].

Step-by-Step Disposal Methodology

Validation Checkpoint: Before initiating disposal, verify the physical state of the waste (e.g., pure solid powder, aqueous solution, or organic solvent mixture).

Phase 1: Point-of-Generation Segregation
  • Container Selection: Select a High-Density Polyethylene (HDPE) container for waste accumulation.

    • Causality: Metal containers must be strictly avoided. The chloride ions from the hydrochloride salt can induce severe pitting corrosion in metal, compromising container integrity and leading to hazardous leaks[4].

  • Chemical Compatibility Verification: Ensure the designated waste container is free of strong oxidizers, particularly sodium hypochlorite (bleach).

    • Causality: Mixing amines with bleach triggers a rapid chemical reaction that generates highly toxic, volatile, and potentially explosive chloramine gases.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Strict Labeling: Affix a label clearly stating "HAZARDOUS WASTE" along with the full chemical name: Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride.

    • Causality: Regulatory compliance mandates the avoidance of chemical abbreviations to ensure emergency responders and waste vendors can accurately identify the hazards during an incident[4].

  • Storage Protocols: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly capped at all times unless actively receiving waste[5].

Phase 3: Transfer and Final Destruction
  • Transfer to CAA: Once the container is full, or the regulatory volume limit is reached, transfer the waste to the facility's Central Accumulation Area (CAA) within 3 consecutive days[3].

  • Vendor Handoff: Dispatch the waste via a licensed hazardous waste transporter for high-temperature incineration.

    • Strict Prohibition: Under no circumstances should this chemical, even in highly dilute aqueous forms, be disposed of down the laboratory drain[5].

Quantitative Data & Compliance Metrics

To ensure your laboratory remains compliant with state and federal environmental regulations, adhere to the following accumulation and compatibility matrices.

Table 1: Regulatory Accumulation Limits for Pharmaceutical Waste

ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Maximum Volume 55 gallons total (or 1 quart for acutely toxic waste)[5]Dependent on EPA Generator Status (VSQG, SQG, LQG)[6]
Time Limit Up to 12 months (must move within 3 days of filling)[3]90 days (LQG) or 180 days (SQG)[7]
Container Material High-Density Polyethylene (HDPE)[5]UN-rated shipping containers
Location At or near the point of generation[5]Secured, centralized facility location[6]

Table 2: Chemical Compatibility Matrix for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine HCl

Chemical ClassCompatibility StatusMechanistic Rationale (Causality)
Strong Oxidizers (e.g., Bleach) ❌ INCOMPATIBLEReacts with amines to form toxic, volatile chloramines.
Strong Acids (e.g., Sulfuric Acid) ❌ INCOMPATIBLEExothermic acid-base reactions; potential release of HCl gas.
Heavy Metals (e.g., Mercury, Lead) ❌ INCOMPATIBLEAmines act as chelating ligands, complicating downstream waste treatment.
Standard Organic Solvents ✅ COMPATIBLESafe for co-mingling in standard flammable/organic waste streams prior to incineration.

Visualizing the Disposal Workflow

The following decision tree outlines the logical progression for classifying and disposing of this specific heterocyclic amine waste.

DisposalWorkflow Start Waste: Piperidin-3-ylmethyl- pyrimidin-2-yl-amine HCl Assess Assess Physical State Start->Assess Solid Solid Residue / PPE Assess->Solid Liquid Aqueous / Solvent Mixture Assess->Liquid SAA Satellite Accumulation (SAA) HDPE Container Storage Solid->SAA Keep Dry PHCheck Verify pH > 2.0 (Prevent D002 Corrosivity) Liquid->PHCheck PHCheck->SAA Compatible CAA Central Accumulation (CAA) Vendor Manifesting SAA->CAA Transfer when full Incinerate High-Temp Incineration (HCl & NOx Scrubbing) CAA->Incinerate Final Destruction

Caption: Workflow for the classification, accumulation, and final incineration of heterocyclic amine waste.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides a deta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the selection and use of personal protective equipment (PPE) when working with Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. As a senior application scientist, my aim is to equip you with not just a set of instructions, but a deep understanding of the principles behind these safety measures, ensuring a secure and productive laboratory setting.

Hazard Assessment and Risk Mitigation

Before any handling of Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, a thorough risk assessment is mandatory. This involves evaluating the specific procedures to be performed, the quantities of the substance being used, and the potential for exposure through inhalation, skin contact, eye contact, or ingestion.

Key Potential Hazards:

  • Skin and Eye Damage: Amine hydrochlorides can be corrosive and cause severe skin burns and eye damage[1][3][4].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1][5].

  • Toxicity: Similar compounds are classified as toxic if swallowed[2].

The primary goal of a PPE program is to create a barrier between the user and the hazardous substance, minimizing the risk of exposure[6][7].

Recommended Personal Protective Equipment

The following table summarizes the minimum PPE requirements for handling Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride. It is crucial to select equipment that is resistant to the specific chemical properties of this compound and its solvents.

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact, which can lead to irritation or burns. The choice of glove material should be based on the breakthrough time for the specific solvents being used[8][9].
Eyes/Face Safety goggles and a face shieldTo provide comprehensive protection against splashes and aerosols that could cause serious eye damage[8][9].
Respiratory NIOSH-approved respirator (e.g., N95 for powders, or an appropriate cartridge respirator for vapors)To prevent the inhalation of dust particles or vapors, which may cause respiratory irritation[9][10].
Body Laboratory coat or chemical-resistant apron/suitTo protect the skin and clothing from spills and contamination[7][8].
Feet Closed-toe shoesTo protect feet from spills and falling objects.

Procedural Workflow for Safe Handling

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination and ensure the user's safety.

Donning (Putting On) PPE Workflow

Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Wash_Hands Wash hands thoroughly Inspect_PPE->Wash_Hands Lab_Coat Don Lab Coat/Apron Wash_Hands->Lab_Coat Respirator Fit Respirator Lab_Coat->Respirator Goggles Put on Safety Goggles Respirator->Goggles Face_Shield Add Face Shield Goggles->Face_Shield Gloves Don Gloves (over cuffs) Face_Shield->Gloves

Caption: Step-by-step donning sequence for PPE.

Causality in the Donning Process: The sequence is designed to minimize the contamination of "clean" PPE items. For instance, gloves are donned last to avoid contaminating other PPE with your hands.

Doffing (Taking Off) PPE Workflow

Doffing_Workflow cluster_doffing Doffing Sequence Remove_Gloves Remove Gloves Remove_Face_Shield Remove Face Shield Remove_Gloves->Remove_Face_Shield Remove_Lab_Coat Remove Lab Coat/Apron Remove_Face_Shield->Remove_Lab_Coat Remove_Goggles Remove Goggles Remove_Lab_Coat->Remove_Goggles Remove_Respirator Remove Respirator Remove_Goggles->Remove_Respirator Wash_Hands_Final Wash hands thoroughly Remove_Respirator->Wash_Hands_Final

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
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